ALX-1393
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSZEGHFWRTQS-AIBWNMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ALX-1393: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. By blocking GlyT2, this compound elevates extracellular glycine levels, thereby enhancing inhibitory glycinergic neurotransmission. This mechanism of action underlies its demonstrated antinociceptive effects in various preclinical models of pain. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Glycine Transporter 2
The primary mechanism of action of this compound is the selective, reversible, and noncompetitive inhibition of the neuronal glycine transporter 2 (GlyT2).[1][2] GlyT2 is a member of the SLC6 family of neurotransmitter transporters and plays a crucial role in terminating glycinergic signaling by clearing glycine from the synaptic cleft.[1][3]
By inhibiting GlyT2, this compound leads to an accumulation of glycine in the synapse.[3] This increased availability of glycine enhances the activation of postsynaptic strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[4][5] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, leading to an inhibitory effect on neuronal firing.[4] This potentiation of inhibitory neurotransmission is the basis for the analgesic effects of this compound observed in preclinical studies.[6][7][8]
Signaling Pathway of GlyT2 and the Action of this compound
Caption: this compound inhibits GlyT2 on the presynaptic terminal, increasing synaptic glycine and enhancing postsynaptic inhibition.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | Cell Line | Species | IC50 | Reference |
| GlyT2 | [³H]glycine uptake | COS7 | Recombinant | 31 ± 2.7 nM | [1][2] |
| GlyT2 | [³H]glycine uptake | HEK293 | Human | ~100 nM | [9] |
| GlyT2 | [³H]glycine uptake | HEK293 | Mouse | ~100 nM | [9] |
| GlyT2 | Electrophysiology | Xenopus laevis oocytes | Human | ~25 nM | [9] |
| GlyT1 | [³H]glycine uptake | COS7 | Recombinant | low µM range | [1][2] |
| GlyT1 | [³H]glycine uptake | HEK293 | Human/Mouse | 4 µM | [8][9] |
Table 2: Functional Effects of this compound
| Effect | Experimental Model | Concentration | Result | Reference |
| Inhibition of neuronal action potential activity | Organotypic spinal cultures | 100 ± 31 nM | Half-maximal effect | [4][5] |
| Suppression of action potential activity | Organotypic spinal cultures | 1 µM | 88.3 ± 2.6% suppression | [4][5] |
| Induction of tonic current | Commissural interneurons (whole-cell patch-clamp) | 200 nM | -45.7 ± 11.6 pA | [5] |
Detailed Experimental Protocols
[³H]Glycine Uptake Assay in Recombinant Cell Lines
This assay quantifies the inhibition of glycine transport into cells expressing GlyT1 or GlyT2.
Objective: To determine the IC50 value of this compound for GlyT1 and GlyT2.
Materials:
-
HEK293 or COS7 cells transiently or stably expressing human or mouse GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
[³H]glycine.
-
This compound stock solution.
-
Scintillation cocktail and counter.
Protocol:
-
Cell Culture: Plate the recombinant cells in 24-well plates and grow to confluence.
-
Compound Incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound or vehicle control in PBS for a specified time (e.g., 10-20 minutes) at room temperature.
-
Transport Initiation: Initiate glycine transport by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.
-
Transport Termination: After a short incubation period (e.g., 5-10 minutes), terminate the transport by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]glycine uptake (IC50) by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for [³H]Glycine Uptake Assay
Caption: Workflow for determining the inhibitory potency of this compound using a radiolabeled glycine uptake assay.
Electrophysiological Recording in Xenopus laevis Oocytes
This method directly measures the effect of this compound on the electrical currents mediated by glycine transporters.
Objective: To characterize the inhibitory effect of this compound on GlyT2-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GlyT2.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., ND96).
-
Glycine solution.
-
This compound solution.
Protocol:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding human GlyT2 and incubate for 2-5 days to allow for protein expression.
-
Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping (e.g., at -60 mV).
-
Baseline Recording: Perfuse the oocyte with the recording solution to establish a stable baseline current.
-
Glycine Application: Apply a pulse of glycine to evoke an inward current mediated by GlyT2.
-
This compound Application: Co-apply this compound with glycine to measure the inhibitory effect on the glycine-evoked current. To test for reversibility, apply this compound, then wash it out before a subsequent glycine application.[9]
-
Data Acquisition and Analysis: Record the currents and analyze the peak current amplitude to determine the percentage of inhibition at different concentrations of this compound.
Selectivity and Off-Target Effects
This compound exhibits a high degree of selectivity for GlyT2 over GlyT1, with approximately two orders of magnitude difference in potency.[1][2] However, at concentrations above 0.5-1 µM, this compound can also inhibit GlyT1.[1][2] This off-target activity should be considered when interpreting data from experiments using higher concentrations of the compound.
Pharmacokinetic and Physicochemical Properties
This compound is a lipophilic amino acid.[8] A notable limitation of this compound is its poor permeability across the blood-brain barrier, with reports indicating that only about 5% of the drug crosses into the central nervous system.[1][2] This property may limit its therapeutic potential for centrally mediated disorders when administered systemically.
Logical Relationship to Other Glycine Transporter Inhibitors
This compound is a key pharmacological tool for studying the role of GlyT2. Its properties can be compared to other glycine transporter inhibitors.
Caption: Classification of this compound among other notable glycine transporter inhibitors based on their primary target and reversibility.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of GlyT2. Its mechanism of action, centered on the potent and selective inhibition of this transporter, leads to an enhancement of inhibitory glycinergic neurotransmission. While its therapeutic development has been hampered by poor blood-brain barrier penetration, the study of this compound continues to provide critical insights into the potential of targeting glycine transport for the treatment of pain and other neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393: A Technical Guide to its Pharmacology and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is primarily located in the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[1][2] Its main function is the reuptake of glycine from the synaptic cleft, thereby terminating the inhibitory signal.[1][2] By blocking GlyT2, this compound increases the concentration of glycine in the synapse, enhancing the activation of postsynaptic glycine receptors and augmenting inhibitory signaling.[1][2] This mechanism of action has positioned GlyT2 inhibitors like this compound as potential therapeutic agents for conditions characterized by neuronal hyperexcitability, such as chronic pain and bladder overactivity.[1][3] This technical guide provides a comprehensive overview of the pharmacology and pharmacodynamics of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Pharmacology
Mechanism of Action
This compound is a selective, noncompetitive, and reversible inhibitor of the glycine transporter GlyT2.[4][5][6] Inhibition of GlyT2 by this compound leads to an elevation of extracellular glycine levels in the synaptic cleft.[1] This, in turn, potentiates the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[7] The influx of chloride ions through GlyRs causes hyperpolarization of the postsynaptic neuron, leading to an inhibitory effect on neurotransmission.[7] This enhanced inhibitory signaling is the basis for the antinociceptive and bladder-modulating effects of this compound.[1][3]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. However, key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile have been characterized. A significant limitation of this compound is its poor permeability across the blood-brain barrier.[5][6]
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Transporter | Species | Cell Line | Value | Reference |
| IC50 | GlyT2 | Human | HEK293 | 12 nM | [8] |
| IC50 | GlyT2 | Mouse | HEK293 | 100 nM | [8] |
| IC50 | GlyT2 | Recombinant | COS7 | 31 ± 2.7 nM | [1][4] |
| IC50 | GlyT1 | Human | HEK293 | 4 µM | [8] |
| IC50 | GlyT1 | Recombinant | COS7 | Low µM range | [1][4] |
| EC50 (Action Potential Firing Inhibition) | - | - | Organotypic spinal cultures | 100 ± 31 nM | [7] |
Table 2: In Vivo Pharmacodynamics of this compound in Animal Models
| Animal Model | Species | Administration | Dose Range | Effect | Reference |
| Inflammatory Pain (Formalin Test) | Rat | Intracerebroventricular | 25, 50, 100 µg | Suppression of the late-phase response | [9] |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | Intracerebroventricular | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia | [9] |
| Bladder Overactivity (Cyclophosphamide-induced) | Rat | Intrathecal | 3, 10 µg | Increased intercontraction interval and micturition pressure threshold | [3] |
| Nociceptive Behavior (Resiniferatoxin-induced) | Rat | Intrathecal | 3, 10 µg | Dose-dependent suppression of licking and freezing behaviors | [3] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Brain Penetration (Free brain/plasma ratio) | Mouse | < 0.05 | [8] |
| Half-life (t1/2) | Not Available | Not Available | - |
| Clearance (CL) | Not Available | Not Available | - |
| Volume of Distribution (Vd) | Not Available | Not Available | - |
Experimental Protocols
[3H]Glycine Uptake Assay
This assay is used to determine the inhibitory potency of this compound on GlyT1 and GlyT2.
-
Cell Culture and Transfection:
-
HEK293 or COS7 cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding human or mouse GlyT1 or GlyT2. Mock-transfected cells (without the transporter gene) are used as a control.
-
-
Assay Procedure:
-
Transfected cells are seeded in 24-well plates.
-
On the day of the assay, cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine and the corresponding concentration of this compound.
-
After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
-
Data Analysis:
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Protein concentration in each well is determined using a standard method (e.g., Bradford assay) to normalize the data.
-
The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is used to evaluate the antinociceptive effects of this compound on neuropathic pain.
-
Surgical Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.[1]
-
-
Behavioral Testing:
-
Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing force is determined.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
Cold Allodynia: Assessed using a cold plate test. The latency to the first sign of pain behavior (e.g., paw licking or jumping) on a cold surface is recorded.
-
-
Drug Administration and Data Analysis:
-
This compound or vehicle is administered via the desired route (e.g., intrathecal or intracerebroventricular).
-
Behavioral tests are performed at various time points after drug administration.
-
The effects of this compound on paw withdrawal thresholds and latencies are compared to the vehicle-treated group.
-
Cystometry in a Rat Model of Cyclophosphamide-Induced Bladder Overactivity
This method is used to assess the effect of this compound on bladder function.
-
Induction of Bladder Overactivity:
-
Female Sprague-Dawley rats are injected with cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) to induce bladder inflammation and overactivity.[2]
-
Experiments are typically performed 48 hours after cyclophosphamide administration.
-
-
Surgical Preparation:
-
Rats are anesthetized with urethane.
-
A catheter is inserted into the bladder through the dome for saline infusion and pressure recording.
-
For intrathecal administration, a catheter is inserted into the subarachnoid space.
-
-
Cystometric Recordings:
-
The bladder is continuously filled with saline at a constant rate.
-
Intravesical pressure is recorded to measure parameters such as:
-
Intercontraction Interval (ICI): The time between bladder contractions.
-
Micturition Pressure Threshold: The pressure at which a micturition contraction is initiated.
-
Maximal Voiding Pressure: The peak pressure during a micturition contraction.
-
-
-
Drug Administration and Data Analysis:
-
After a baseline recording period, this compound or vehicle is administered intrathecally.
-
Cystometric parameters are recorded post-administration and compared to baseline and vehicle control values.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo pain assessment.
References
- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 2. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. criver.com [criver.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 476212 | Stanford Health Care [stanfordhealthcare.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ALX-1393: A Selective GlyT2 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of ALX-1393, a selective inhibitor of the neuronal glycine transporter 2 (GlyT2). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid, is a small molecule inhibitor derived from an L-serine amino acid core.[1][2] Its structure features three aromatic rings—a benzyl ring, an oxyphenyl ring, and a fluorophenyl ring—O-substituted on the hydroxyl side chain.[1] This compound has been instrumental in studying the role of GlyT2 in modulating inhibitory glycinergic neurotransmission.[1][3]
The key chemical and physical properties of this compound are summarized in the table below. It is typically supplied as a white to off-white solid powder.[4] Notably, the free form and hydrochloride salt of this compound can be unstable, and a more stable trifluoroacetic acid (TFA) salt form is often recommended for research purposes.[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid | [2][6] |
| Synonyms | ALX1393, ALX 1393 | [2] |
| CAS Number | 949164-09-4 | [2][4] |
| Chemical Formula | C₂₃H₂₂FNO₄ | [2][6] |
| Molecular Weight | 395.43 g/mol | [2][6] |
| Appearance | White to off-white solid powder | [4] |
| SMILES | N--INVALID-LINK--C(O)=O | [4] |
| InChI Key | ADUSZEGHFWRTQS-AIBWNMTMSA-N | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, reversible, noncompetitive inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][6] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3][7] Its main function is to reuptake glycine from the synaptic cleft back into the presynaptic neuron, thereby terminating the inhibitory signal and allowing for glycine recycling.[3][7]
By inhibiting GlyT2, this compound prevents this reuptake process. This leads to an elevation of glycine concentration in the synaptic cleft.[3] The increased availability of glycine potentiates the activation of postsynaptic strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[7][8] The activation of GlyRs causes an influx of chloride ions (Cl⁻) into the postsynaptic neuron, leading to hyperpolarization of the cell membrane and the generation of an inhibitory postsynaptic potential (IPSP).[7] This enhanced inhibitory signaling, often referred to as a "tonic current," is the basis for the analgesic and muscle relaxant effects observed with this compound administration.[7][8]
The mechanism of action is visually represented in the signaling pathway diagram below.
Caption: Mechanism of action of this compound.
Pharmacological Profile
This compound exhibits high affinity and selectivity for GlyT2 over its counterpart, GlyT1. This selectivity is crucial, as GlyT1 is more broadly distributed in the central nervous system, including on glial cells, and is involved in modulating glutamatergic neurotransmission. Off-target inhibition of GlyT1 could lead to undesirable side effects.[1]
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Cell/System | Value | Reference |
| GlyT2 Inhibition (IC₅₀) | Recombinant GlyT2 in COS7 cells | 31 ± 2.7 nM | [1] |
| GlyT1 Inhibition (IC₅₀) | Recombinant GlyT1 in COS7 cells | Low μM range (~4 µM) | [1][9] |
| Selectivity | GlyT2 vs. GlyT1 | ~100-200 fold | [1][10] |
| Action Potential Suppression (EC₅₀) | Organotypic spinal cultures | 100 ± 31 nM | [8] |
| Maximal Action Potential Suppression | Organotypic spinal cultures (at 1 µM) | 88.3 ± 2.6 % | [8] |
| Blood-Brain Barrier Penetration | In vivo (mice) | ~5% | [1] |
Experimental Protocols
The characterization of this compound has involved a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Characterization Workflow
The initial evaluation of a GlyT2 inhibitor like this compound typically follows a workflow from cell-based functional assays to more complex tissue preparations.
Caption: Experimental workflow for this compound characterization.
[³H]Glycine Transport Assay
This assay is fundamental for determining the potency (IC₅₀) and selectivity of this compound.[5][11]
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in standard DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are plated onto multi-well plates and grown to appropriate confluency.
-
Transient transfection is performed using a suitable reagent (e.g., Turbofect) with plasmids encoding either human GlyT1 or GlyT2. Cells are incubated for 48 hours post-transfection to allow for transporter expression.[5][11]
-
-
Transport Assay Procedure:
-
On the day of the experiment, cells are washed with HEPES-buffered saline (HBS: 150 mM NaCl, 10 mM HEPES-Tris pH 7.4, 1 mM CaCl₂, 5 mM KCl, 1 mM MgSO₄).[5]
-
Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control.
-
The transport reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.
-
The reaction proceeds for a short period (e.g., 7 minutes) at 37°C and is then stopped by rapidly washing the cells with ice-cold HBS.[5][11]
-
Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined using untransfected (mock) cells and subtracted from all values.
-
Data are normalized to the vehicle control (100% transport).
-
IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
-
Whole-Cell Patch-Clamp Recording
This electrophysiological technique is used to measure the functional consequence of GlyT2 inhibition, specifically the induction of tonic glycinergic currents.[8]
-
Preparation:
-
Organotypic spinal cultures are prepared from rodent pups and maintained in culture for several weeks.[8]
-
For recording, a slice culture is transferred to a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (ACSF).
-
-
Recording Procedure:
-
Commissural interneurons in the ventral horn are visually identified.[8]
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an intracellular solution (e.g., containing Cs-gluconate for voltage-clamp).[12]
-
Neurons are voltage-clamped at a holding potential (e.g., -70 mV).
-
A stable baseline current is recorded.
-
This compound (e.g., 200 nM) is applied via the perfusion system. The change in the holding current, representing the induced tonic current, is measured.[8]
-
To confirm the current is mediated by glycine receptors, a GlyR antagonist like strychnine can be co-applied to observe the reversal of the effect.[8]
-
In Vivo Pain Models (Rat)
These experiments assess the antinociceptive (pain-relieving) effects of this compound in living animals.[2]
-
Animal Preparation:
-
Drug Administration:
-
Nociceptive Testing:
-
Acute Pain Models:
-
Formalin Test: A dilute formalin solution is injected into the paw, and pain behaviors (flinching, licking) are observed in two phases. This compound has been shown to suppress the late phase response.[2][4]
-
Thermal Nociception (Hot Plate/Tail Flick): The latency for the animal to respond to a heat stimulus is measured.[2]
-
Mechanical Nociception (Paw Pressure Test): The pressure threshold that elicits a paw withdrawal is determined.[2]
-
-
Neuropathic Pain Models:
-
-
Motor Function Assessment:
-
The rotarod test is used to ensure that the observed antinociceptive effects are not due to motor impairment. The animal's ability to stay on a rotating rod is timed.[2]
-
Conclusion
This compound is a well-characterized, selective inhibitor of GlyT2 that serves as a critical tool for investigating the glycinergic system. Its ability to potentiate inhibitory neurotransmission by increasing synaptic glycine levels has demonstrated clear antinociceptive effects in various preclinical models of pain. While its poor blood-brain barrier penetration has limited its clinical development, the study of this compound continues to provide valuable insights into the therapeutic potential of targeting GlyT2 for the treatment of chronic pain and other neurological disorders.[1][9]
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. re-place.be [re-place.be]
In Vivo Efficacy of ALX-1393 in Preclinical Pain Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2), has demonstrated significant antinociceptive effects across a range of preclinical pain models. By blocking the reuptake of glycine in the spinal cord and supraspinal regions, this compound enhances inhibitory glycinergic neurotransmission, a key mechanism for pain modulation. This technical guide provides a comprehensive overview of the in vivo studies of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways. The presented evidence underscores the potential of GlyT2 inhibition as a therapeutic strategy for the management of acute, inflammatory, and neuropathic pain states.
Introduction
Glycinergic signaling plays a crucial role in the modulation of nociceptive transmission within the central nervous system. The glycine transporter 2 (GlyT2) is predominantly expressed on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its inhibitory signal.[1] Inhibition of GlyT2 represents a promising therapeutic approach to augment glycinergic neurotransmission and consequently alleviate pain.
This compound is a selective inhibitor of GlyT2 that has been investigated for its analgesic properties.[2][3] This document synthesizes the available preclinical data on the in vivo effects of this compound in various animal models of pain, providing a detailed resource for researchers and drug development professionals.
Mechanism of Action: Enhancing Glycinergic Inhibition
This compound exerts its analgesic effects by selectively blocking GlyT2. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs). The influx of chloride ions through GlyRs hyperpolarizes the postsynaptic neuron, dampening the transmission of nociceptive signals. The antinociceptive effects of this compound are consistently reversed by the glycine receptor antagonist strychnine, confirming its mechanism of action through the glycinergic system.[1][4]
In Vivo Pain Models and Efficacy of this compound
This compound has been evaluated in rodent models of acute, inflammatory, and neuropathic pain. The primary routes of administration in these studies have been intrathecal (i.t.) and intracerebroventricular (i.c.v.) to target the spinal and supraspinal sites of action, respectively.
Acute Pain Models
In models of acute pain, intrathecal administration of this compound has been shown to produce a dose-dependent antinociceptive effect.[4]
Experimental Protocol: Acute Pain Assessment
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Drug Administration: Intrathecal implantation of a catheter for drug delivery.[4]
-
Pain Assays:
-
Motor Function: Rotarod test to assess any motor impairment.[4]
| Pain Model | Administration Route | Dose (µg) | Observed Effect | Motor Function |
| Acute Thermal Pain | Intrathecal | 4, 20, 40 | Dose-dependent increase in latency in tail-flick and hot-plate tests.[4] | No effect up to 40 µg.[4] |
| Acute Mechanical Pain | Intrathecal | 4, 20, 40 | Dose-dependent increase in paw pressure threshold.[4] | No effect up to 40 µg.[4] |
Inflammatory Pain Models
The formalin test, a model of inflammatory pain, has been utilized to assess the efficacy of this compound.
Experimental Protocol: Formalin Test
-
Induction of Inflammation: Subcutaneous injection of formalin into the hind paw.[1][4]
-
Drug Administration: Intrathecal or intracerebroventricular administration of this compound prior to formalin injection.[1][4]
-
Pain Assessment: Quantification of pain behaviors (e.g., flinching, licking) in two phases: the early phase (acute nociception) and the late phase (inflammatory pain).[1][4]
| Pain Model | Administration Route | Dose (µg) | Observed Effect on Formalin Test |
| Inflammatory Pain | Intrathecal | 4, 20, 40 | Dose-dependent inhibition of pain behaviors in both early and late phases, with a more pronounced effect in the late phase.[4] |
| Inflammatory Pain | Intracerebroventricular | 25, 50, 100 | Suppression of the late-phase response.[1] |
Neuropathic Pain Models
This compound has shown efficacy in the chronic constriction injury (CCI) model of neuropathic pain.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Induction of Neuropathy: Loose ligation of the sciatic nerve.[1]
-
Drug Administration: Intracerebroventricular administration of this compound.[1]
-
Pain Assessment:
| Pain Model | Administration Route | Dose (µg) | Observed Effect |
| Neuropathic Pain (CCI) | Intracerebroventricular | 25, 50, 100 | Dose-dependent inhibition of mechanical and cold hyperalgesia.[1] |
Experimental Workflow and Logical Relationships
The investigation of this compound's in vivo effects follows a structured workflow, from the induction of a specific pain state to the assessment of behavioral outcomes following drug administration.
Conclusion
The collective in vivo data strongly support the antinociceptive effects of the selective GlyT2 inhibitor, this compound. Its efficacy in diverse pain models, including acute, inflammatory, and neuropathic pain, highlights the therapeutic potential of targeting the glycinergic system for pain relief. Notably, at effective doses, this compound does not appear to cause significant motor dysfunction, suggesting a favorable safety profile.[1][4] Further research, including pharmacokinetic and toxicological studies, is warranted to advance the development of this compound and other GlyT2 inhibitors as novel analgesics.
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 4. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Selective Glycine Transporter 2 (GlyT2) Inhibitor for Neuromodulation
An In-depth Technical Guide to the Therapeutic Potential of ALX-1393
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and selective, reversible inhibitor of the neuronal glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. By blocking GlyT2, this compound enhances glycinergic neurotransmission, an essential inhibitory mechanism, particularly in the spinal cord and brainstem. This mechanism of action has positioned this compound as a promising, albeit preclinical, therapeutic agent for conditions characterized by neuronal hyperexcitability, most notably chronic pain and bladder overactivity. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from seminal studies, and discussing its potential therapeutic applications and limitations.
Introduction: The Role of Glycinergic Inhibition and GlyT2
Inhibitory neurotransmission in the spinal cord is crucial for modulating sensory information, including pain signals. Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[1][2] The influx of chloride ions through activated GlyRs hyperpolarizes the postsynaptic neuron, reducing its excitability and dampening signal transmission.
The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found in glial cells, while GlyT2 is localized to the presynaptic terminals of glycinergic neurons.[3] GlyT2 plays a critical role in terminating glycinergic signaling by clearing glycine from the synapse and reloading it into presynaptic vesicles.[1][4] Pharmacological inhibition of GlyT2, therefore, represents a logical strategy to increase the concentration and residence time of glycine in the synaptic cleft, thereby augmenting inhibitory signaling. This enhancement of glycinergic tone is the foundational principle behind the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound, chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-l-serine, is a selective, noncompetitive, and reversible inhibitor of GlyT2.[5][6] By binding to GlyT2, this compound blocks the reuptake of glycine into presynaptic neurons.[4] This leads to an elevation of extracellular glycine levels, resulting in two primary effects:
-
Enhanced Phasic Inhibition: this compound has been shown to prolong the decay phase of GlyR-mediated evoked inhibitory postsynaptic currents (eIPSCs) without affecting their amplitude.[7] This suggests that by slowing the clearance of synaptically released glycine, the duration of the inhibitory signal is extended.
-
Induction of Tonic Inhibition: The elevated ambient glycine levels activate extrasynaptic glycine receptors, inducing a persistent, low-level inhibitory current known as a tonic current.[2][7] This tonic inhibition effectively raises the threshold for neuronal firing, providing a constant brake on neuronal excitability.[2]
The analgesic and antinociceptive effects of this compound are directly linked to this augmentation of spinal inhibitory neurotransmission, which dampens the propagation of pain signals from the periphery to higher brain centers.[4][7] These effects can be reversed by the co-administration of strychnine, a GlyR antagonist, confirming the mechanism is GlyR-dependent.[7][8]
Caption: Mechanism of this compound at the glycinergic synapse.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Species | IC₅₀ (nM) | Reference |
| GlyT2 | [³H]glycine uptake | Human | 100 | [7] |
| GlyT2 | [³H]glycine uptake | COS7 cells | 31 ± 2.7 | [3][5] |
| GlyT2 | Glycine currents | Xenopus oocytes | ~25 | [6] |
| GlyT2 | Neuronal AP activity | Rat spinal cultures | 100 ± 31 | [1][2] |
| GlyT1 | [³H]glycine uptake | Human | 4000 | [6][7] |
Data indicate that this compound is significantly more potent against GlyT2 than GlyT1, though it does exhibit off-target inhibition at higher concentrations.[5][6]
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Administration | Reference |
| Blood-Brain Barrier Penetration | Mouse | Poor | Intravenous | [3][5] |
| Free Brain/Plasma Ratio (Kₚ,ᵤᵤ) | Mouse | < 0.05 (or 0.036) | Intravenous | [6][7] |
The poor central nervous system (CNS) permeability is a significant limitation for systemic administration and is likely due to its amino acid-like structure.[6][7]
Potential Therapeutic Applications & Preclinical Evidence
Preclinical studies have primarily investigated this compound in models of pain and bladder dysfunction, where direct administration to the spinal cord bypasses its poor pharmacokinetic profile.
Pain Management
This compound has demonstrated significant antinociceptive effects across a range of animal models.
-
Acute Pain: In a rat formalin test, intracerebroventricular (i.c.v.) administration of this compound (25, 50, and 100 µg) suppressed the late-phase inflammatory response without affecting motor performance.[9]
-
Neuropathic Pain: Intrathecal (i.t.) administration dose-dependently inhibited mechanical and cold hyperalgesia in rats with chronic constriction injury (CCI).[9] A 14-day chronic infusion also produced sustained reductions in thermal hyperalgesia and mechanical allodynia.[7]
-
Inflammatory Pain: Intracerebroventricular administration has shown antinociceptive effects in rat models of inflammatory pain.[9]
-
Other Pain Models: Efficacy has also been reported in models of herpetic pain and visceral pain.[7]
The analgesic effects are consistently reversible with the glycine receptor antagonist strychnine, confirming the mechanism of action.[7]
Bladder Overactivity
In rat models of bladder pain and interstitial cystitis induced by cyclophosphamide (CYP), this compound has shown promise.
-
Intrathecal administration at the L6-S1 spinal level increased the intercontraction interval and micturition pressure threshold, key indicators of reduced bladder overactivity.[7][8]
-
At higher doses, this compound strongly suppressed the micturition reflex.[8]
-
The mechanism is believed to be the enhancement of glycinergic inhibition of the afferent (sensory) limb of the micturition reflex pathway in the lumbosacral spinal cord.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
[³H]Glycine Uptake Assay
This assay is used to determine the potency (IC₅₀) of this compound on GlyT1 and GlyT2.
-
Cell Culture: HEK293 or COS7 cells are cultured and transiently or stably transfected with plasmids encoding human or mouse GlyT1 or GlyT2.
-
Assay Preparation: Cells are plated in multi-well plates. On the day of the assay, the culture medium is removed, and cells are washed with a buffer (e.g., PBS).
-
Inhibitor Incubation: Cells are pre-incubated for a set time (e.g., 10-20 minutes) with varying concentrations of this compound or vehicle control.
-
Uptake Initiation: The assay is initiated by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM).
-
Uptake Termination: After a short incubation period (e.g., 6-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.
Caption: Workflow for a [³H]glycine uptake assay.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol assesses the antinociceptive efficacy of this compound in a rodent model of neuropathic pain.
-
Animal Model: Male Wistar rats or similar strains are used. Neuropathy is induced via the CCI model, which involves loosely ligating the sciatic nerve.
-
Catheter Implantation: An intrathecal (i.t.) catheter is implanted with its tip near the lumbar enlargement of the spinal cord to allow for direct drug delivery. Animals are allowed to recover.
-
Baseline Nociceptive Testing: Before drug administration, baseline pain-like behaviors are measured.
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the paw. The withdrawal threshold is recorded.
-
Thermal Hyperalgesia: Assessed using the Hargreaves method, where a radiant heat source is applied to the paw. The withdrawal latency is recorded.
-
-
Drug Administration: A specific dose of this compound (e.g., 10, 50, or 100 µg) dissolved in a vehicle is administered via the i.t. catheter.[10]
-
Post-Dose Nociceptive Testing: Nociceptive thresholds are re-evaluated at multiple time points after drug administration (e.g., 15, 30, 60, 120, 240 minutes).[10]
-
Data Analysis: Changes in withdrawal thresholds or latencies from baseline are calculated and compared between drug-treated and vehicle-treated groups to determine efficacy.
Limitations and Future Directions
Despite its promise as a pharmacological tool, the development of this compound for clinical use is hindered by several limitations:
-
Poor Blood-Brain Barrier Penetration: With a free brain/plasma ratio of less than 0.05, systemic administration is unlikely to achieve therapeutic concentrations in the CNS.[3][6][7] This necessitates invasive delivery methods like intrathecal injection for efficacy.
-
Selectivity: While highly selective for GlyT2 over GlyT1, it does inhibit GlyT1 at low micromolar concentrations, which could lead to off-target effects.[5][6][7]
-
Safety Profile: At higher, effective doses, intrathecal administration has been associated with significant side effects, including respiratory depression and motor deficits, highlighting a narrow therapeutic window.[10]
Future research should focus on developing reversible GlyT2 inhibitors with improved pharmacokinetic properties, particularly better CNS penetration, and a wider therapeutic index. The reversible nature of this compound's inhibition is a valuable feature, as it may minimize on-target toxicity compared to irreversible inhibitors.[5][6] this compound remains a valuable reference compound for elucidating the role of GlyT2 in health and disease and serves as a foundational structure for the development of next-generation analgesics.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Investigating the Dose-Response of ALX-1393 in Preclinical Rat Pain Models
Introduction
ALX-1393 is a selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein involved in regulating glycinergic neurotransmission in the central nervous system.[1][2] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals of glycinergic neurons.[1] By blocking this transporter, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory signaling through glycine receptors (GlyRs).[2] This mechanism is of significant interest for the development of novel, non-opioid analgesics.[3] This application note provides a summary of the dose-response relationships of this compound in various rat pain models, along with detailed protocols for researchers in pain and drug development.
Mechanism of Action
Glycinergic interneurons in the dorsal horn of the spinal cord act as gatekeepers, modulating the transmission of pain signals to the brain.[2] Inhibition of these neurons can lead to hyperalgesia. This compound enhances this inhibitory system by blocking GlyT2, leading to an accumulation of glycine in the synapse. This potentiates the activation of postsynaptic GlyRs, which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to transmit nociceptive signals.[2][4] The analgesic effects of this compound are often reversible by the GlyR antagonist strychnine, confirming this mechanism of action.[1][3]
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
Application Notes and Protocols for Intrathecal Administration of ALX-1393
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a selective and reversible inhibitor of the glycine transporter 2 (GlyT2).[1][2] GlyT2 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons.[3] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for the management of chronic pain by dampening nociceptive signaling at the spinal level.[3][5] Preclinical studies have demonstrated the antinociceptive effects of this compound in various animal models of pain following intrathecal administration.[6][7]
These application notes provide a detailed protocol for the intrathecal administration of this compound in rodent models, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathway and experimental workflow.
Data Presentation
Table 1: In Vivo Efficacy of Intrathecal this compound in Rat Models of Pain
| Pain Model | Species | This compound Dose (intrathecal) | Key Findings | Reference |
| Acute Pain (Tail flick, hot plate, paw pressure) | Rat (Sprague-Dawley) | 4, 20, 40 µg | Dose-dependent antinociceptive effects. Maximal effect at 15 min, lasting ~60 min. No effect on motor function up to 40 µg. Effects reversed by strychnine. | [6][7] |
| Inflammatory Pain (Formalin test) | Rat (Sprague-Dawley) | 4, 20, 40 µg | Dose-dependent inhibition of pain behaviors in both early and late phases. | [6][7] |
| Neuropathic Pain (Chronic Constriction Injury) | Rat (Wistar) | 10, 50, 100 µg | Significant antinociception only at 100 µg. Notable side effects (respiratory depression, motor deficits) observed at 100 µg in some animals. | [1] |
| Bladder Pain (Cyclophosphamide-induced) | Rat | Not specified | Ameliorated bladder overactivity and pain behavior. | [8] |
Table 2: Safety and Toxicological Profile of this compound
| Aspect | Observation | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | [9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [9] |
| Side Effects (Intrathecal, High Dose) | Respiratory depression and motor deficits reported at 100 µg in a neuropathic pain model in rats. | [1] |
| Stability | The free form and hydrochloride salt are susceptible to instability. The trifluoroacetic acid (TFA) salt form is more stable and has equivalent biological activity. | [10] |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | [9] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). | [9] |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Rats
This protocol is a synthesis of methodologies described in preclinical studies.[6][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Polyethylene catheter (PE-10)
-
Dental cement or similar adhesive
-
Sutures
-
Antibiotics and analgesics for post-operative care
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and sterilize the surgical area on the back of the neck and the lumbar region.
-
Make a small incision at the back of the neck to expose the cisterna magna.
-
Carefully insert a PE-10 catheter into the subarachnoid space and advance it caudally to the lumbar level of the spinal cord.
-
Secure the external part of the catheter with sutures and dental cement to the surrounding muscle and skin.
-
Exteriorize the catheter at the back of the neck and seal it to prevent CSF leakage.
-
Close the incision with sutures.
-
Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least 5-7 days before drug administration.
-
Confirm proper catheter placement by observing for transient paralysis following a small injection of lidocaine.
Protocol 2: Intrathecal Administration of this compound
Materials:
-
This compound (TFA salt form recommended for stability)[10]
-
Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)
-
Hamilton syringe
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. Further dilutions can be made to achieve the desired final concentration for injection.
-
Gently restrain the rat and connect a Hamilton syringe filled with the this compound solution to the externalized end of the intrathecal catheter.
-
Inject the desired volume of this compound solution slowly over a period of approximately 30 seconds. The typical injection volume is 10-20 µL.
-
Flush the catheter with a small volume (e.g., 10 µL) of sterile saline to ensure complete delivery of the drug.
-
Monitor the animal for behavioral responses and any adverse effects according to the specific pain model being used.
Mandatory Visualization
References
- 1. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|949164-09-4|MSDS [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. criver.com [criver.com]
ALX-1393: A Tool for Investigating Glycine Transporter 2 (GlyT2) Function
Application Notes and Protocols for Researchers
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), making it a valuable pharmacological tool for studying the role of this transporter in regulating glycinergic neurotransmission. This document provides detailed application notes and experimental protocols for the use of this compound in various research contexts, aimed at researchers, scientists, and drug development professionals.
Important Note on Selectivity: While the initial query focused on glycine transporter 1 (GlyT1), it is crucial to note that this compound is primarily a GlyT2 inhibitor . It displays approximately two orders of magnitude higher selectivity for GlyT2 over GlyT1.[1][2] While it does inhibit GlyT1 at higher, micromolar concentrations, its primary utility in research is as a selective antagonist of GlyT2 at nanomolar concentrations.[1][2] This distinction is critical for proper experimental design and data interpretation.
Mechanism of Action
This compound, chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-l-serine, acts as a reversible, noncompetitive inhibitor of GlyT2.[1][2] By blocking GlyT2, this compound prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of postsynaptic glycine receptors and potentiating inhibitory neurotransmission.[2][3] This mechanism of action makes this compound particularly useful for investigating the physiological and pathological roles of GlyT2, especially in the context of pain signaling in the spinal cord.[2][3]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay Type | IC50 | Reference |
| GlyT2 | COS7 cells | [³H]glycine uptake | 31 ± 2.7 nM | [1][2] |
| GlyT2 | HEK293 cells | [³H]glycine uptake | ~25 nM | [4] |
| GlyT1 | COS7 cells | [³H]glycine uptake | Low µM range | [1][2] |
| GlyT1 | HEK293 cells | [³H]glycine uptake | 4 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Doses | Observed Effect | Reference |
| Rat Acute Pain Model | Intrathecal | 4, 20, 40 µg | Dose-dependent antinociceptive effects | [2] |
| Rat Inflammatory Pain (Formalin Test) | Intracerebroventricular | 25, 50, 100 µg | Suppression of the late-phase response | [1] |
| Rat Neuropathic Pain (CCI) | Intracerebroventricular | 25, 50, 100 µg | Inhibition of mechanical and cold hyperalgesia | [1] |
| Rat Neuropathic Pain (CCI) | Intrathecal | 10, 50, 100 µg | Antinociception at the highest dose |
Mandatory Visualizations
Here are the diagrams illustrating key concepts related to the use of this compound.
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393: Application Notes and Protocols for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2), for its use in preclinical neuropathic pain research. This document details the mechanism of action of this compound, summarizes key quantitative data from various studies, and provides detailed protocols for its application in established animal models of neuropathic pain. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of GlyT2 inhibitors.
Introduction to this compound and its Mechanism of Action
Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[1] A key mechanism underlying the development of neuropathic pain is the impairment of inhibitory neurotransmission in the spinal cord.[2][3] Glycine is a major inhibitory neurotransmitter in the spinal cord, and its synaptic concentrations are regulated by glycine transporters, GlyT1 and GlyT2.[4][5]
GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons in the spinal cord, where it is responsible for the reuptake of glycine from the synaptic cleft.[4][6] This reuptake terminates the inhibitory signal. In neuropathic pain states, there can be a reduction in glycinergic signaling, contributing to the hyperexcitability of nociceptive pathways.[2][3]
This compound is a selective inhibitor of GlyT2.[7][8] By blocking GlyT2, this compound increases the extracellular concentration of glycine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic glycine receptors (GlyRs).[2][3] This potentiation of inhibitory glycinergic neurotransmission in the dorsal horn of the spinal cord helps to dampen the transmission of pain signals to the brain, resulting in analgesia.[3][7] The analgesic effects of this compound have been demonstrated in several preclinical models of neuropathic and inflammatory pain.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (GlyT2) | Human (HEK-293 cells) | 100 nM | [2] |
| IC50 (GlyT2) | COS7 cells | 31 ± 2.7 nM | [7] |
| IC50 (GlyT2) | Xenopus laevis oocytes | ~25 nM | [9] |
| IC50 (GlyT1) | Human (HEK-293 cells) | 4 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Neuropathic and Inflammatory Pain Models
| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Chronic Constriction Injury (CCI), Rat | Intrathecal (i.t.) | 100 µg | Significant antinociception | [10] |
| Chronic Constriction Injury (CCI), Rat | Subcutaneous (s.c.) infusion (14 days) | 0.2, 2, 20, 200 µg/kg/day | Dose- and time-dependent reduction in thermal hyperalgesia and mechanical allodynia | [2] |
| Partial Peripheral Nerve Ligation, Mouse | Intrathecal (i.t.) | 10 ng | Profound antiallodynic effect | [5][9] |
| Herpetic and Postherpetic Pain, Mouse | Spinal Application | Dose-dependent | Amelioration of dynamic and static allodynia | [2] |
| Formalin Test, Rat | Intrathecal (i.t.) | Dose-dependent | Suppression of Phase II pain behaviors | [2] |
| Formalin Test, Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Suppression of the late-phase response | [6][8] |
| Bladder Pain (Cyclophosphamide-induced), Rat | Spinal Application | - | Increased intercontraction interval and micturition pressure threshold | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Brain Penetration (free brain/plasma ratio) | Mouse | < 0.05 | [9] |
| CNS Permeability (Kp,uu) | Mouse | 0.036 | [2] |
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound in neuropathic pain research.
Chronic Constriction Injury (CCI) Model and Behavioral Testing in Rats
This protocol describes the induction of neuropathic pain using the CCI model and subsequent assessment of mechanical allodynia and thermal hyperalgesia following this compound administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Plantar test apparatus (Hargreaves method)
-
Intrathecal or intracerebroventricular cannulas (if applicable)
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
-
Drug Administration:
-
This compound can be administered via various routes, including intrathecal (i.t.), intracerebroventricular (i.c.v.), or systemic (e.g., subcutaneous, intravenous).
-
For intrathecal administration, implant a chronic indwelling catheter into the subarachnoid space at the lumbar level. Dissolve this compound in a suitable vehicle and inject in a small volume (e.g., 10 µL), followed by a flush.[10]
-
For intracerebroventricular administration, implant a guide cannula into the lateral ventricle.[6]
-
For chronic systemic administration, osmotic pumps can be implanted subcutaneously.[2]
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
-
Assessment of Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a plexiglass enclosure on a glass plate.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time is typically used to prevent tissue damage.
-
-
Data Analysis:
-
Compare the PWT and PWL between this compound-treated and vehicle-treated groups.
-
Data are typically presented as mean ± SEM. Statistical analysis can be performed using appropriate tests such as t-test or ANOVA.
-
In Vitro Glycine Uptake Assay
This protocol describes a method to determine the inhibitory activity of this compound on GlyT2 expressed in a cell line.
Materials:
-
HEK-293 or COS-7 cells stably expressing human GlyT2
-
Cell culture medium and reagents
-
This compound
-
[³H]-glycine
-
Scintillation cocktail and counter
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
Procedure:
-
Cell Culture:
-
Culture the GlyT2-expressing cells in appropriate flasks or plates until they reach a suitable confluency.
-
-
Glycine Uptake Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing [³H]-glycine to the cells.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-glycine uptake for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound at the glycinergic synapse.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship Diagram
Caption: this compound's mechanism leading to analgesia.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 3. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 4. scholarworks.utep.edu [scholarworks.utep.edu]
- 5. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of ALX-1393
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and in vivo administration of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in regulating the concentration of glycine in the synaptic cleft of glycinergic neurons.[1][2][3][4][5] By blocking GlyT2, this compound increases extracellular glycine levels, thereby enhancing inhibitory glycinergic neurotransmission.[3][5][6][7] This mechanism of action makes this compound a valuable tool for studying the role of glycinergic signaling in various physiological and pathological processes, particularly in the context of pain modulation.[1][3][8] Due to its limited ability to cross the blood-brain barrier, direct administration into the central nervous system (CNS) is the preferred route for in vivo studies.[9]
It is important to note that the free form and hydrochloride salt of this compound are prone to instability. Therefore, the use of the trifluoroacetic acid (TFA) salt form is highly recommended for its enhanced stability.[1]
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (DMSO).[2][4] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but repeated freeze-thaw cycles should be avoided.
In Vivo Preparation and Administration Protocols
Preparation of this compound for Intrathecal (i.t.) Administration
This protocol is adapted from studies investigating the antinociceptive effects of this compound in rats.
Materials:
-
This compound (TFA salt form recommended)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration. For example, to prepare a 10 µg/µL stock solution, dissolve 1 mg of this compound in 100 µL of 100% DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution of the compound.
-
Dilution (if necessary): The stock solution can be administered directly or further diluted with a suitable sterile vehicle if lower concentrations are required. However, published protocols have utilized 100% DMSO as the vehicle for direct intrathecal injection.[1]
-
Administration: For intrathecal injection in rats, a volume of 10-20 µL is typically administered.
Preparation of this compound for Intracerebroventricular (i.c.v.) Administration
This protocol is based on studies evaluating the central effects of this compound.
Materials:
-
This compound (TFA salt form recommended)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO as described in the intrathecal protocol.
-
Dilution: For intracerebroventricular administration, it is advisable to dilute the DMSO stock solution with a sterile, physiologically compatible vehicle such as sterile saline or aCSF to minimize potential solvent toxicity. The final concentration of DMSO in the injected solution should be kept as low as possible.
-
Final Concentration Calculation: Calculate the required dilution to achieve the desired final dose in a specific injection volume (typically 5-10 µL for rats). For example, to administer a 50 µg dose in 5 µL, the final concentration should be 10 µg/µL.
-
Administration: Administer the diluted solution via intracerebroventricular injection.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in published in vivo studies.
Table 1: Intrathecal Administration of this compound in Rats
| Parameter | Value | Reference(s) |
| Route of Administration | Intrathecal (i.t.) | [6] |
| Vehicle | 100% DMSO | [1] |
| Dosages | 4, 20, 40 µg | [6] |
Table 2: Intracerebroventricular Administration of this compound in Rats
| Parameter | Value | Reference(s) |
| Route of Administration | Intracerebroventricular (i.c.v.) | [1][8] |
| Vehicle | Not specified in abstracts; likely DMSO followed by dilution | [1][8] |
| Dosages | 25, 50, 100 µg | [1][8] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound at a glycinergic synapse.
Caption: Mechanism of this compound at the synapse.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of this compound.
Caption: General workflow for in vivo experiments.
References
- 1. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iiste.org [iiste.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALX-1393 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a selective inhibitor of the glycine transporter 2 (GlyT2), a key protein involved in regulating the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft.[1][2] By blocking the reuptake of glycine into presynaptic neurons, this compound effectively increases extracellular glycine levels, thereby enhancing inhibitory glycinergic neurotransmission.[3] This mechanism of action has positioned this compound as a valuable research tool for investigating the role of the glycinergic system in various physiological and pathological processes, particularly in the context of pain modulation.[4][5] These application notes provide detailed protocols for the administration of this compound in mouse models, along with a summary of its pharmacological properties and key experimental considerations.
Mechanism of Action
This compound is a selective and reversible inhibitor of GlyT2.[6] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3] Its primary function is to clear glycine from the synaptic cleft, terminating the inhibitory signal.[2] Inhibition of GlyT2 by this compound leads to an accumulation of glycine in the synapse, which in turn potentiates the activation of postsynaptic glycine receptors (GlyRs).[2][3] GlyRs are ligand-gated chloride channels that, upon activation, cause an influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability. This enhanced inhibitory tone is the basis for the analgesic effects of this compound observed in various preclinical pain models.[4]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model | Route of Administration | Effective Dose/Concentration | Observed Effect | Citation(s) |
| IC₅₀ (GlyT2) | Human/Mouse | Recombinant HEK293 cells | - | ~12-100 nM | Inhibition of [³H]glycine uptake | [7] |
| IC₅₀ (GlyT1) | Human/Mouse | Recombinant HEK293 cells | - | ~4 µM | Inhibition of [³H]glycine uptake | [7] |
| Analgesia | Mouse | Partial Sciatic Nerve Ligation | Intrathecal | 10 ng | Reduction of mechanical allodynia | [7] |
| Analgesia | Mouse | Diabetic Neuropathy | Intravenous | 0.1 mg/kg | Reduction of mechanical allodynia | [7] |
| Analgesia | Mouse | Bone Cancer Pain | Intravenous | Not specified | Reduced allodynia and hyperalgesia | [4] |
| Analgesia | Rat | Formalin Test | Intrathecal | 20-40 µg | Inhibition of pain behaviors | [8] |
| Analgesia | Rat | Chronic Constriction Injury | Intrathecal | 100 µg | Antinociception | [7] |
Table 2: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Species | Route of Administration | Value | Observation | Citation(s) |
| Brain Penetration | Mouse | Intravenous | Free brain/plasma ratio < 0.05 | Minimal brain penetration | [7] |
| Toxicity | Rat | Intrathecal | > 60 µg | Respiratory depression | [7] |
| Solubility | - | - | Limited in aqueous solutions | Maximal IV dose of 10 mg/kg due to solubility | [7] |
| Stability | - | - | Free form and HCl salt are unstable | TFA salt form is recommended for stability | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The trifluoroacetic acid (TFA) salt of this compound is recommended for in vivo studies due to its enhanced stability.[5] The free base and hydrochloride salt forms are prone to instability.[5]
Vehicle Selection:
-
For Intravenous (IV) and Intraperitoneal (IP) Administration: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Due to the limited solubility of this compound, sonication may be required to achieve a clear solution.
-
For Intrathecal (IT) and Intracerebroventricular (ICV) Administration: Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF) is the preferred vehicle. A small amount of a solubilizing agent like DMSO (typically <5%) can be used if necessary, but it is crucial to ensure the final concentration of the organic solvent is well-tolerated and does not cause neurotoxicity.
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound TFA in 100% DMSO (e.g., 10 mg/mL). This stock can be stored at -20°C for up to one month or -80°C for up to six months.
-
On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration with the appropriate vehicle. Ensure the final solution is clear and free of precipitates.
Protocol 1: Intravenous (IV) Administration in a Mouse Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of systemically administered this compound.
Materials:
-
This compound TFA salt
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Mouse model of neuropathic pain (e.g., Chronic Constriction Injury - CCI)
-
30-gauge insulin syringes
-
Mouse restrainer
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before administration.
-
Drug Preparation: Prepare the this compound solution at the desired concentration (e.g., 0.1 mg/kg) in the appropriate vehicle. The injection volume for mice is typically 5-10 µL/g of body weight.
-
Administration:
-
Place the mouse in a restrainer.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
-
Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia using the von Frey test) at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to determine the onset and duration of the analgesic effect.
Protocol 2: Intrathecal (IT) Administration in a Mouse Model of Acute Pain
Objective: To evaluate the spinal analgesic effects of this compound.
Materials:
-
This compound TFA salt
-
Vehicle (sterile saline or aCSF)
-
Mouse model of acute pain (e.g., formalin test)
-
Hamilton syringe with a 30- or 31-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Drug Preparation: Prepare the this compound solution at the desired dose (e.g., 10 ng) in a small volume (typically 5 µL for mice).
-
Administration:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse to flex the spine. The injection site is typically between the L5 and L6 vertebrae.
-
Carefully insert the needle into the intrathecal space. A characteristic tail flick is often observed upon successful entry.
-
Slowly inject the 5 µL of this compound solution.
-
-
Behavioral Testing: For the formalin test, inject formalin into the paw shortly after this compound administration and record pain-related behaviors (licking, biting) during the early (0-5 min) and late (15-30 min) phases.
Visualizations
Glycinergic Inhibitory Signaling Pathway
Caption: this compound inhibits GlyT2, increasing synaptic glycine and enhancing postsynaptic inhibition.
Experimental Workflow for Assessing Mechanical Allodynia (von Frey Test)
Caption: Workflow for evaluating the analgesic effect of this compound using the von Frey test in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of ALX-1393 on Glycine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[1][2] By blocking GlyT2, this compound effectively increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[3] This mechanism of action makes this compound a valuable tool for studying the role of the glycinergic system in various physiological and pathological processes, including pain modulation.[1][4][5][6][7] These application notes provide detailed protocols for investigating the effects of this compound on glycine levels and its subsequent impact on neuronal activity.
Mechanism of Action
This compound acts as a reversible and noncompetitive inhibitor of GlyT2.[1] The inhibition of GlyT2 leads to an accumulation of glycine in the synaptic cleft, which in turn potentiates the activation of glycine receptors (GlyRs) on postsynaptic neurons. This results in an increased chloride influx and hyperpolarization of the postsynaptic membrane, leading to an overall inhibitory effect on neuronal excitability.[8]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Transporter | Value | Cell Line | Reference |
| IC₅₀ | GlyT2 | 31 ± 2.7 nM | COS7 | [1][2] |
| GlyT1 | ~4 µM | HEK293 | [9] | |
| Inhibition Type | GlyT2 | Noncompetitive | COS7 | [1] |
| Reversibility | GlyT2 | Reversible | Xenopus oocytes | [9] |
Electrophysiological Effects of this compound on Spinal Cord Neurons
| Parameter | Concentration | Effect | Preparation | Reference |
| Spontaneous Action Potential Firing | 100 ± 31 nM | Half-maximal suppression | Organotypic spinal cultures | [8] |
| 1 µM | 88.3 ± 2.6% suppression | Organotypic spinal cultures | [8] | |
| Tonic Glycinergic Current | 200 nM | Induces a tonic current of -45.7 ± 11.6 pA | Commissural interneurons | [8] |
| Phasic Glycinergic Transmission | 200 nM | No significant augmentation | Commissural interneurons | [8] |
Experimental Protocols
Protocol 1: In Vitro [³H]Glycine Uptake Assay
This protocol is designed to determine the potency and selectivity of this compound for GlyT2 over GlyT1.
Materials:
-
HEK293 cells stably expressing human GlyT1 or GlyT2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]Glycine
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate HEK293-GlyT1 and HEK293-GlyT2 cells in 24-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle for 10 minutes. c. Initiate the uptake by adding [³H]Glycine (final concentration typically in the low nM range). d. Incubate for a defined period (e.g., 10 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Measurement: a. Lyse the cells. b. Add scintillation fluid to the cell lysates. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the [³H]Glycine uptake assay.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Glycine
This protocol allows for the direct measurement of extracellular glycine levels in the spinal cord of live animals following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence detection for amino acid analysis
Procedure:
-
Surgical Implantation: a. Anesthetize the rat and place it in a stereotaxic apparatus. b. Implant a microdialysis guide cannula targeting the desired region of the spinal cord (e.g., dorsal horn). c. Allow the animal to recover for several days.
-
Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).
-
Drug Administration: a. Administer this compound via the desired route (e.g., intrathecal, intraperitoneal). b. Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: a. Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.
-
Data Analysis: a. Express the glycine concentrations as a percentage of the baseline levels. b. Compare the glycine levels in the this compound treated group to a vehicle-treated control group.
Caption: Experimental workflow for in vivo microdialysis.
Protocol 3: Electrophysiological Recording of Glycinergic Currents
This protocol is used to assess the functional consequences of elevated extracellular glycine levels on neuronal activity.
Materials:
-
Spinal cord slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp recording setup
-
Glass micropipettes
-
This compound
-
Strychnine (glycine receptor antagonist)
Procedure:
-
Slice Preparation: a. Prepare acute spinal cord slices from rats or mice. b. Maintain the slices in oxygenated aCSF.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF. b. Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a commissural interneuron). c. Record baseline spontaneous action potential firing and/or synaptic currents.
-
Drug Application: a. Bath-apply this compound at the desired concentration (e.g., 200 nM). b. Record the changes in neuronal activity, such as the induction of a tonic current or alterations in spontaneous firing rate.
-
Pharmacological Confirmation: a. To confirm that the observed effects are mediated by glycine receptors, co-apply strychnine. A reversal of the this compound-induced effects by strychnine confirms the involvement of glycinergic signaling.[8][10]
-
Data Analysis: a. Measure the amplitude of the tonic current and the frequency of spontaneous action potentials before and after drug application. b. Perform statistical analysis to determine the significance of the observed effects.
Caption: Workflow for electrophysiological recordings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ALX-1393 and GlyT1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of ALX-1393 on the glycine transporter 1 (GlyT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed as a selective inhibitor of the glycine transporter 2 (GlyT2).[1] It has been investigated for its potential as an antinociceptive agent in various pain models.[1]
Q2: Does this compound have off-target effects on GlyT1?
Yes, this compound exhibits off-target inhibitory activity on GlyT1, although it is significantly less potent against GlyT1 compared to its primary target, GlyT2.[2][3][4]
Q3: What is the reported potency of this compound on GlyT1 versus GlyT2?
Several studies have quantified the inhibitory activity of this compound on both GlyT1 and GlyT2. The IC50 values, which represent the concentration of the inhibitor required to block 50% of the transporter activity, are summarized in the table below.
| Transporter | Reported IC50 Values | Cell Line Used |
| GlyT2 (Primary Target) | 12 nM[2] | HEK293[2] |
| 31 ± 2.7 nM[3][4] | COS7[3][4] | |
| ~25 nM[2] | Xenopus laevis oocytes[2] | |
| GlyT1 (Off-Target) | 4 µM[2] | HEK293[2] |
| Low µM range[3][4] | Not specified |
Q4: What are the potential consequences of GlyT1 inhibition by this compound?
Inhibition of GlyT1 can lead to an increase in extracellular glycine concentrations.[5] Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, so increased glycine levels can potentiate NMDA receptor activity.[5][6] Off-target effects on GlyT1 have been associated with a toxic phenotype in animal studies, including respiratory depression, which is similar to toxicities observed with first-generation GlyT1 inhibitors.[2]
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in our GlyT1/GlyT2 inhibition assays.
Possible Causes and Solutions:
-
Cell Line Differences: The expression levels and cellular environment of the transfected transporters can vary between cell lines (e.g., HEK293 vs. COS7). This can influence the apparent potency of the inhibitor.
-
Recommendation: Ensure consistent use of a single, well-characterized cell line for all comparative assays. If possible, validate your findings in a second cell line.
-
-
Assay Methodology: Discrepancies in experimental protocols, such as incubation times, substrate (e.g., [³H]glycine) concentration, and buffer composition, can lead to variability in IC50 values.
-
Recommendation: Strictly adhere to a standardized protocol. Refer to the detailed experimental protocols provided below for guidance.
-
-
Compound Stability: this compound has been noted to have stability issues.[1]
-
Recommendation: Use the trifluoroacetic acid (TFA) salt form of this compound, which is reported to be more stable while maintaining biological activity.[1] Prepare fresh solutions of the compound for each experiment and avoid repeated freeze-thaw cycles.
-
Issue: Observing unexpected physiological effects in animal studies that may not be attributable to GlyT2 inhibition alone.
Possible Cause and Solution:
-
GlyT1 Off-Target Engagement: The observed side effects, such as respiratory or motor deficits, could be a result of this compound inhibiting GlyT1, especially at higher doses.[2][7]
-
Recommendation:
-
Conduct dose-response studies to establish a therapeutic window where GlyT2 is inhibited with minimal engagement of GlyT1.
-
Include a comparator compound with a different selectivity profile (e.g., a more selective GlyT2 inhibitor or a specific GlyT1 inhibitor) to help dissect the on-target versus off-target effects.
-
Monitor glycine levels in relevant biological fluids or tissues to correlate with the observed physiological effects.
-
-
Experimental Protocols
1. [³H]Glycine Uptake Assay in Recombinant Cell Lines
This protocol is adapted from studies assessing the inhibitory activity of compounds on GlyT1 and GlyT2.[2]
-
Cell Culture and Transfection:
-
Culture HEK293 or COS7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Transfect cells with plasmids encoding either human GlyT1 or human GlyT2 using a suitable transfection reagent.
-
Plate the transfected cells in 24- or 48-well plates and allow them to grow for 24-48 hours.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound or vehicle control in KRH buffer.
-
Initiate the glycine uptake by adding KRH buffer containing a fixed concentration of [³H]glycine and unlabeled glycine.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for determining IC50 values of this compound on GlyT1 and GlyT2.
Caption: Off-target effect of this compound on GlyT1 and subsequent NMDA receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of ALX-1393
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with ALX-1393.
Introduction to this compound and its Solubility Profile
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycine levels in the synaptic cleft. By blocking GlyT2, this compound increases the concentration of glycine, enhancing inhibitory neurotransmission. This mechanism of action makes it a valuable tool for research in areas such as pain management and other neurological disorders.[1]
A critical challenge in working with this compound is its limited aqueous solubility. The free form and the hydrochloride salt of this compound are also known to be susceptible to instability. For this reason, the trifluoroacetic acid (TFA) salt (this compound TFA) is often recommended as it offers greater stability while maintaining equivalent biological activity.[2]
This guide will provide practical strategies and detailed protocols to help researchers effectively manage and overcome the solubility issues of this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which form of this compound should I use?
A1: It is highly recommended to use the trifluoroacetic acid (TFA) salt of this compound.[2] The free base and hydrochloride salt forms have been reported to be unstable. The TFA salt provides improved stability and possesses equivalent biological activity.[2]
Q2: What is the known solubility of this compound TFA?
Q3: I am observing precipitation of this compound when I dilute my DMSO stock in aqueous buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your assay.
-
Use a co-solvent: Incorporating a smaller percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility. See the detailed protocol below.
-
Prepare a solid dispersion: For some applications, preparing a solid dispersion of this compound with a hydrophilic polymer can significantly improve its dissolution in aqueous media. A detailed protocol is provided in this guide.
-
Utilize cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. A protocol for using cyclodextrins is available below.
Q4: How should I store this compound and its stock solutions?
A4: this compound TFA solid should be stored at -20°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data for this compound TFA in a range of solvents, a comprehensive comparative table cannot be provided. The table below summarizes the currently available information. Researchers are strongly encouraged to experimentally determine the solubility in their specific systems.
| Solvent | Form | Reported Solubility | Conditions |
| DMSO | TFA Salt | 100 mg/mL | With ultrasonication and warming to 60°C[3] |
| Aqueous Buffers (e.g., PBS) | TFA Salt | Poor (Specific quantitative data not publicly available) | - |
| Ethanol | TFA Salt | Data not publicly available | - |
| Methanol | TFA Salt | Data not publicly available | - |
| Isopropanol | TFA Salt | Data not publicly available | - |
Experimental Protocols
Here are detailed protocols for common solubility enhancement techniques that can be applied to this compound in a research laboratory setting.
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
This protocol is suitable for preparing this compound solutions for in vitro cell-based assays where a small percentage of an organic solvent is tolerable.
Materials:
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This compound TFA
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound TFA powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM, 50 mM, or up to 100 mg/mL).
-
To aid dissolution, vortex the solution vigorously. If necessary, sonicate for 5-10 minutes and/or warm the solution to 60°C for a short period.[3] Ensure the solution is completely clear before use.
-
Store the stock solution in aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your stock solution in DMSO. This can make the final dilution into your aqueous buffer more accurate.
-
-
Prepare the Final Working Solution:
-
Add the small volume of your this compound DMSO stock solution to your pre-warmed aqueous buffer. Crucially, the final concentration of DMSO should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Immediately after adding the DMSO stock, vortex the solution thoroughly to ensure rapid and uniform dispersion. This minimizes the risk of precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or consider an alternative solubilization method.
-
Protocol 2: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
This method involves dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution in aqueous media.
Materials:
-
This compound TFA
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or a Soluplus®)
-
A suitable organic solvent that dissolves both this compound and the polymer (e.g., methanol, ethanol, or a mixture).
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Select the Drug-to-Polymer Ratio:
-
Start with a few different drug-to-polymer weight ratios (e.g., 1:1, 1:5, 1:10) to find the optimal composition.
-
-
Dissolution:
-
Accurately weigh this compound TFA and the chosen polymer and place them in a round-bottom flask.
-
Add a sufficient amount of the organic solvent to completely dissolve both the drug and the polymer. Gentle warming and sonication can be used to aid dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying and Pulverization:
-
Once the solvent is removed, a thin film or solid mass will remain. Further dry the solid dispersion under a vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Solubility Assessment:
-
Determine the solubility of the prepared solid dispersion powder in your aqueous buffer of interest and compare it to the solubility of the unprocessed this compound TFA.
-
Protocol 3: Improving Aqueous Solubility with β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds.
Materials:
-
This compound TFA
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD).
-
-
Phase Solubility Study (Optional but Recommended):
-
Add an excess amount of this compound TFA powder to each cyclodextrin solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the optimal cyclodextrin concentration.
-
-
Preparation of the this compound-Cyclodextrin Complex Solution (Kneading Method):
-
Accurately weigh this compound TFA and the chosen cyclodextrin at the desired molar ratio (determined from the phase solubility study or starting with a 1:1 or 1:2 ratio).
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven at a low temperature.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
-
Dissolving the Complex:
-
The prepared complex can now be dissolved in the desired aqueous buffer.
-
Visualizations
GlyT2 Inhibition Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement method.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting flowchart for this compound precipitation.
References
Navigating the Stability and Storage of ALX-1393: A Technical Guide
For researchers and drug development professionals utilizing ALX-1393, ensuring the compound's integrity through proper storage and handling is paramount to the success and reproducibility of experimental outcomes. This technical support guide provides a comprehensive overview of this compound's stability profile, offering detailed storage recommendations and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my experiments with this compound. Could this be related to compound stability?
A1: Yes, inconsistent results can be a significant indicator of compound degradation. This compound, particularly in its free form and as a hydrochloride salt, is known to be susceptible to instability[1][2]. To ensure the reliability of your data, it is crucial to adhere to the recommended storage and handling protocols. For enhanced stability, using the trifluoroacetic acid (TFA) salt form of this compound is recommended, as it demonstrates equivalent biological activity with improved stability[1][2].
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including its salt form, the storage temperature, the solvent used for reconstitution, and exposure to moisture. The free form and hydrochloride salt are less stable than the TFA salt[1][2]. Improper storage temperatures and repeated freeze-thaw cycles of stock solutions can also lead to degradation.
Q3: How should I handle the shipment and initial receipt of this compound?
A3: this compound is typically shipped under ambient temperatures as a non-hazardous chemical and is considered stable for the duration of shipping and customs clearance, which can be a few weeks[3]. Some suppliers may ship with blue ice[4]. Upon receipt, it is critical to transfer the compound to the appropriate long-term storage conditions as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage or handling. | - Verify that the correct storage conditions for the specific form of this compound (powder vs. solvent, free form vs. TFA salt) have been maintained. - Prepare fresh stock solutions from a new vial of the compound. - Consider switching to the more stable this compound TFA salt for future experiments.[1][2] |
| Precipitate formation in stock solution | Poor solubility or compound degradation. | - Ensure the correct solvent (e.g., DMSO) is being used and that the concentration does not exceed its solubility limit. Sonication may be required to fully dissolve the compound.[4] - For this compound TFA in DMSO, warming and heating to 60°C may be necessary. It is also important to use newly opened, non-hygroscopic DMSO.[5] - If precipitation persists, prepare a fresh, lower concentration stock solution. |
| Discoloration of the compound | Potential degradation of the solid compound. | - Do not use the discolored compound. - Review storage conditions to ensure they align with the recommendations (e.g., stored in a dry, dark place).[3] |
Storage Recommendations
To maintain the integrity and activity of this compound, it is imperative to follow the specific storage guidelines for its different forms.
This compound (Free Form/Hydrochloride Salt)
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1][4] | Store in a dry, dark environment.[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[4] or 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1] |
This compound TFA Salt
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Not specified, but stated to be more stable than the free form. | Store in a sealed container, away from moisture.[5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Store in a sealed container, away from moisture. Aliquot to prevent inactivation from repeated freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | Store in a sealed container, away from moisture.[5] |
Experimental Protocols
While specific experimental protocols for stability-indicating assays of this compound are not publicly available, a general approach to assess the stability of a research compound involves the following steps:
-
Initial Analysis: Characterize the freshly prepared compound solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to establish a baseline purity profile.
-
Stress Conditions: Subject aliquots of the compound solution to various stress conditions, including elevated temperature, different pH values, and exposure to light.
-
Time-Point Analysis: At predefined time points, analyze the stressed samples using the same HPLC method to monitor for any degradation products and a decrease in the parent compound's peak area.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the initial analysis to determine the rate and extent of degradation under each condition.
Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound and the recommended stable form.
Caption: Factors influencing this compound stability and the recommended stable salt form.
References
Optimizing ALX-1393 Dosage for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ALX-1393 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] By blocking GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission.[1][3] This potentiation of inhibitory signaling is the basis for its analgesic effects observed in various preclinical pain models.[1][4][5]
Q2: What are the known off-target effects of this compound?
While this compound is selective for GlyT2, it also exhibits inhibitory activity at the glycine transporter 1 (GlyT1) at higher concentrations, with a reported IC50 of 4 µM for human GlyT1.[1] This ancillary GlyT1 inhibition is believed to contribute to some of the adverse effects observed at high doses, such as respiratory depression and motor impairment.[1][6]
Q3: What is the stability of this compound and how should it be handled?
The free form and hydrochloride salt of this compound can be unstable. It is recommended to use the trifluoroacetic acid (TFA) salt form (this compound TFA), which is more stable and has equivalent biological activity.[2] For experimental use, this compound is often dissolved in vehicles like distilled water or dimethyl sulfoxide (DMSO).[3][5]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in in vivo pain models.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The effective dose of this compound can vary significantly depending on the animal model, pain type, and route of administration. Refer to the dosage tables below for guidance from published studies. A dose-response study is recommended to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Poor CNS Permeability.
-
Solution: this compound has poor central nervous system permeability.[1] For targeting central mechanisms, intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration is more effective than systemic administration.[1][7] If peripheral administration is necessary, consider that higher doses may be required, which could increase the risk of off-target effects.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure you are using a stable form of this compound, such as the TFA salt.[2] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: Observation of adverse effects such as respiratory depression or motor impairment.
-
Possible Cause: Off-target GlyT1 Inhibition.
-
Solution: These side effects are often associated with higher doses of this compound and its inhibitory action on GlyT1.[1][6] Reduce the dosage to a level that maintains efficacy while minimizing adverse effects. If possible, use a more selective GlyT2 inhibitor if off-target effects are a concern.
-
Issue 3: Unexpected results in in vitro assays.
-
Possible Cause 1: Incorrect Assay Conditions.
-
Solution: The inhibitory potency of this compound can be influenced by the concentration of glycine used in the assay. The inhibition by this compound is generally noncompetitive, but can appear competitive at higher concentrations of the inhibitor.[4][5] Carefully control the glycine concentration and other assay parameters as detailed in the experimental protocols section.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Ensure the cell line used for your experiments expresses the target transporter (GlyT2). Validate transporter expression and function before conducting inhibition assays.
-
Data Presentation
In Vitro Inhibitory Activity of this compound
| Transporter | Species | Cell Line | Assay Type | IC50 | Reference |
| GlyT2 | Human | CHO | [³H]-glycine uptake | 16 nM | [1] |
| GlyT2 | Human | HEK293 | [³H]-glycine uptake | ~25 nM | [8] |
| GlyT2 | Human | COS7 | [³H]-glycine uptake | 31 ± 2.7 nM | [4] |
| GlyT2 | Human | PAE | Glycine uptake | 25.9 nM | [9] |
| GlyT1 | Human | - | - | 4 µM | [1] |
| GlyT1 | Human | HEK293 | [³H]-glycine uptake | 4 µM | [8] |
In Vivo Dosage and Efficacy of this compound in Rodent Models
| Species | Pain Model | Administration Route | Effective Dose Range | Observed Effects | Reference |
| Rat | Acute Pain (Hot plate, Tail flick, Paw pressure) | Intrathecal (i.t.) | 10 - 100 µg | Dose-dependent antinociception | [1] |
| Rat | Inflammatory Pain (Formalin test) | Intrathecal (i.t.) | 10 - 100 µg | Suppression of Phase II pain behaviors | [1] |
| Rat | Neuropathic Pain (CCI model) | Intrathecal (i.t.) | 100 µg | Attenuation of pain behaviors | [1] |
| Rat | Neuropathic & Inflammatory Pain | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia | [7] |
| Rat | Bladder Pain (CYP-induced) | Intrathecal (i.t.) | 3 - 10 µg | Amelioration of bladder overactivity and pain behavior | [3] |
| Mouse | Neuropathic & Inflammatory Pain | Oral | 0.3 - 1 mg/kg | Analgesic effects | [1] |
Note: CCI = Chronic Constriction Injury; CYP = Cyclophosphamide
Experimental Protocols
[³H]-Glycine Uptake Assay in Transfected Cells
-
Cell Culture: Culture cells (e.g., HEK293, CHO, or COS7) expressing the human GlyT2 or GlyT1 transporter in appropriate media.[5][8]
-
Cell Plating: Seed cells in 24- or 48-well plates and allow them to adhere and grow to a suitable confluency.
-
Inhibition: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). Add the buffer containing various concentrations of this compound and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [³H]-glycine to each well to initiate the uptake reaction. The final concentration of glycine should be close to its Km value for the respective transporter.
-
Uptake Termination: After a short incubation period (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Intrathecal (i.t.) Injection in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Catheter Implantation: Implant a chronic intrathecal catheter with its tip positioned at the lumbar enlargement of the spinal cord.
-
Recovery: Allow the animals to recover from surgery for several days.
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Slowly inject the desired dose of this compound through the intrathecal catheter.
-
Behavioral Testing: Perform behavioral tests to assess nociception (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at various time points after injection.[6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing motor side effects of ALX-1393
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective GlyT2 inhibitor, ALX-1393. The focus of this guide is to help minimize and troubleshoot potential motor side effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3][4] Its main function is to reuptake glycine from the synaptic cleft back into the presynaptic neuron for repackaging into synaptic vesicles.[5] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission.[5] This enhanced inhibition of nociceptive pathways in the spinal cord is the basis for its analgesic effects.[6][7]
Q2: What are the potential motor side effects associated with this compound?
At higher doses, this compound has been reported to cause motor impairment and respiratory depression in rodent models.[1][8][9] These side effects are thought to be primarily due to off-target inhibition of the glycine transporter 1 (GlyT1) at higher concentrations.[1] GlyT1 is expressed on astrocytes and plays a crucial role in regulating glycine levels at both inhibitory glycinergic and excitatory N-methyl-D-aspartate (NMDA) receptors.
Q3: At what doses are motor side effects typically observed?
The appearance of motor side effects is dose-dependent. In rats, intrathecal (i.t.) administration of this compound at doses up to 40 µg has been shown to provide analgesia without affecting motor function.[6] However, a higher dose of 60 µg (i.t.) did induce motor impairment and respiratory depression.[1] It is crucial to perform a dose-response study in your specific experimental model to determine the optimal therapeutic window that provides analgesia without significant motor deficits.
Q4: How can I minimize the risk of motor side effects in my experiments?
Minimizing motor side effects primarily involves careful dose selection and administration route. Here are some key strategies:
-
Dose-Response Studies: Conduct a thorough dose-response study to identify the minimal effective dose for analgesia and the threshold for motor side effects in your specific animal model and pain assay.
-
Route of Administration: Intrathecal or local administration can help target the spinal cord and minimize systemic exposure, potentially reducing the risk of side effects compared to systemic administration.
-
Chronic, Low-Dose Infusion: Continuous, low-dose administration of this compound via subcutaneous osmotic pumps has been shown to produce sustained analgesia without adverse motor or respiratory effects in a 14-day study.[1]
-
Careful Monitoring: Closely monitor animals for any signs of motor impairment, sedation, or respiratory distress, especially during the initial dose-finding studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits ataxia, limb weakness, or impaired coordination after this compound administration. | The dose of this compound is too high, leading to off-target effects, likely on GlyT1. | Reduce the dose of this compound. Refer to the dose-response data in Table 1 to select a lower dose that has been shown to be effective for analgesia with minimal motor side effects. Consider a different route of administration (e.g., intrathecal instead of systemic) to target the desired site of action more specifically. |
| Inconsistent analgesic effects are observed at doses that do not produce motor side effects. | Suboptimal dosing, timing of assessment, or variability in drug delivery. | Re-evaluate the dose-response curve. Ensure the timing of the behavioral assessment coincides with the peak effect of the drug (typically 15-60 minutes post-intrathecal administration).[6] Verify the accuracy of the drug administration technique (e.g., confirmation of intrathecal catheter placement). |
| Animals appear sedated or show signs of respiratory distress. | This is a serious adverse effect, likely due to a high dose of this compound and significant GlyT1 inhibition. | Immediately discontinue the experiment for that animal and provide supportive care as per your institution's animal care guidelines. For future experiments, significantly reduce the dose. This is a critical indicator that the dose is well above the therapeutic window. |
Quantitative Data Summary
Table 1: Dose-Response of Intrathecal this compound in Rats
| Dose (µg, i.t.) | Analgesic Effect (Thermal/Mechanical) | Motor Function (Rotarod Test) | Reference |
| 4 | Dose-dependent increase in analgesia | No significant effect | [6] |
| 20 | Dose-dependent increase in analgesia | No significant effect | [1][6] |
| 40 | Maximal analgesic effect | No significant effect | [1][6] |
| 60 | Not reported | Severe motor impairment and respiratory depression | [1] |
| 100 | Significant antinociception | Remarkable side effects including respiratory depression and motor deficits | [8] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination Assessment
Objective: To assess motor coordination and balance in rodents following this compound administration.
Materials:
-
Rotarod apparatus
-
Test animals (rats or mice)
-
This compound solution and vehicle control
-
Syringes for administration
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place the animal on the stationary rod of the rotarod apparatus.
-
For 2-3 consecutive days prior to testing, train the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for 5 minutes per trial, with 2-3 trials per day.
-
Alternatively, use an accelerating protocol where the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal before drug administration. The trial ends when the animal falls off the rod or grips the rod and rotates with it for two consecutive revolutions.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intrathecal, intraperitoneal).
-
Testing: At predetermined time points post-administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound treated group and the vehicle control group at each time point. A significant decrease in the latency to fall in the treated group indicates motor impairment.
Protocol 2: Beam Walking Test for Fine Motor Coordination
Objective: To assess fine motor coordination and balance.
Materials:
-
Elevated narrow beam (e.g., 1 meter long, 1-2 cm wide) with a start platform and a home cage at the end.
-
Video recording equipment (optional, for detailed analysis of foot slips).
-
Test animals.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation and Training:
-
Acclimate animals to the testing room.
-
Train the animals to traverse the beam from the start platform to the home cage for 2-3 days prior to testing.
-
-
Baseline Measurement: Record the time taken to traverse the beam and the number of foot slips (errors) for each animal before drug administration.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At specified time points post-administration, place the animal on the start platform and record the traversal time and number of foot slips.
-
Data Analysis: Compare the traversal time and number of foot slips between the treated and control groups. An increase in traversal time and/or number of foot slips suggests impaired motor coordination.
Visualizations
Caption: GlyT2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound.
References
- 1. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393 Technical Support Center: Toxicity and Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety profile of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is responsible for the reuptake of glycine into presynaptic terminals of glycinergic neurons. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission.
Q2: What are the known major toxicities associated with this compound?
A2: The primary dose-limiting toxicities of this compound observed in preclinical studies are respiratory depression and motor dysfunction.[1][2] These effects are particularly prominent at higher doses and when the compound is administered intrathecally.
Q3: What is the suspected mechanism behind this compound-induced respiratory depression?
A3: The respiratory depression observed with this compound is believed to be linked to its off-target inhibition of the glycine transporter 1 (GlyT1) at higher concentrations.[1] Inhibition of GlyT1 can lead to an over-potentiation of glycinergic signaling in respiratory control centers, resulting in respiratory distress. The toxic phenotype of this compound closely resembles that of first-generation GlyT1 inhibitors.[1]
Q4: Does this compound cross the blood-brain barrier?
A4: this compound has shown minimal brain penetration in preclinical models.[1][3] Its amino acidic structure contributes to its low lipophilicity and consequently, a very low brain-to-plasma concentration ratio of less than 0.05.[1]
Q5: What is the selectivity profile of this compound for GlyT2 over GlyT1?
A5: this compound is selective for GlyT2, but it also inhibits GlyT1 at higher concentrations. Its inhibitory potency (IC50) for GlyT2 is in the nanomolar range, while its IC50 for GlyT1 is in the low micromolar range. This gives it a selectivity of approximately 30 to 100-fold for GlyT2 over GlyT1, depending on the experimental system.[1][3]
Troubleshooting Guide
Issue 1: Unexpected Respiratory Distress or Apnea in Experimental Animals
-
Possible Cause: The dose of this compound administered, particularly via intrathecal injection, may be too high, leading to significant off-target inhibition of GlyT1 in the respiratory centers of the brainstem. Serious side effects, including major respiratory depression, have been reported at intrathecal doses of 60 µg and 100 µg in rats.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the administered dose of this compound. Conduct a dose-response study to identify the minimal effective dose that does not produce respiratory side effects.
-
Route of Administration: If using intrathecal administration, consider alternative routes that may offer a wider therapeutic window, although the poor blood-brain barrier penetration of this compound will need to be taken into account for systemic routes.
-
Monitor Respiration: Continuously monitor respiratory parameters (e.g., respiratory rate, tidal volume) in real-time using techniques like whole-body plethysmography.
-
Pharmacological Reversal: In the event of respiratory depression, the administration of a glycine receptor antagonist like strychnine may help to counteract the excessive glycinergic inhibition.
-
Issue 2: Observed Motor Impairment or Ataxia in Animals
-
Possible Cause: High concentrations of this compound can lead to motor dysfunction. This is likely due to the over-enhancement of inhibitory glycinergic signaling in the spinal cord and brainstem motor pathways.
-
Troubleshooting Steps:
-
Behavioral Assessment: Carefully assess motor function using standardized tests such as the rotarod test. One study showed no effect on motor function up to an intrathecal dose of 40 µg in rats.[4]
-
Dose Adjustment: Lower the dose of this compound to a level that retains the desired therapeutic effect without causing motor impairment.
-
Observational Scoring: Implement a detailed observational scoring system to systematically document any signs of motor dysfunction, such as ataxia, lethargy, or abnormal gait.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| GlyT2 IC50 | ~25 nM | Xenopus laevis oocytes | [1] |
| 31 ± 2.7 nM | COS7 cells | [3] | |
| GlyT1 IC50 | ~4 µM | HEK293 cells | [1] |
| Low µM range | COS7 cells | [3] | |
| Selectivity (GlyT1/GlyT2) | ~30-fold | Xenopus laevis oocytes | [1] |
| ~2 orders of magnitude | COS7 cells | [3] |
Table 2: In Vivo Preclinical Observations of this compound Toxicity
| Species | Route of Administration | Dose | Observed Adverse Effects | Reference |
| Rat | Intrathecal | 60 µg | Respiratory depression | [1] |
| Rat | Intrathecal | 100 µg | Major respiratory depression | [1] |
| Rat | Intrathecal | > 40 µg | Potential for motor dysfunction | [4] |
| Mouse | Intravenous | 10 mg/kg | Maximal tolerated dose due to limited solubility | [1] |
Experimental Protocols
Protocol 1: Assessment of Glycine Transporter Inhibition using [³H]glycine Uptake Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound on GlyT1 and GlyT2.
-
Methodology:
-
Cell Culture: Utilize HEK293 or COS7 cells stably expressing human or rodent GlyT1 or GlyT2.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at 37°C.
-
[³H]glycine Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]glycine.
-
Termination: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][3]
-
Visualizations
Caption: Mechanism of action of this compound at the glycinergic synapse.
Caption: Experimental workflow for assessing this compound-induced toxicity.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ALX-1393 in CNS Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing ALX-1393 in Central Nervous System (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] Its primary mechanism of action is to block the reuptake of glycine into presynaptic terminals of glycinergic neurons.[3] This leads to an increased concentration of glycine in the synaptic cleft, enhancing inhibitory glycinergic neurotransmission.[4][5] At higher concentrations, this compound can also inhibit glycine transporter 1 (GlyT1).[1][6][7]
Q2: What are the main challenges of using this compound in in vivo CNS studies?
The primary challenge is the poor blood-brain barrier (BBB) penetration of this compound.[1][6][7] It has been reported that only about 5% of the drug crosses the BBB, and it has a low free brain/plasma concentration ratio of less than 0.05.[1][6] This necessitates direct administration into the CNS (e.g., intracerebroventricular or intrathecal) for many study designs. Additionally, at higher doses, off-target inhibition of GlyT1 can lead to side effects such as respiratory depression and motor impairment.[4]
Q3: How should I administer this compound to achieve CNS effects?
Due to its poor BBB penetration, direct CNS administration is often required. The most common methods are:
-
Intracerebroventricular (i.c.v.) injection: This delivers this compound directly into the cerebral ventricles, allowing for widespread distribution in the brain.[8][9][10][11][12][13]
-
Intrathecal (i.t.) injection: This method delivers the compound into the subarachnoid space of the spinal cord, which is particularly useful for studying pain pathways.[4][14][15]
Intravenous (i.v.) administration may be used, but achieving therapeutic concentrations in the CNS is challenging and may require high doses that could lead to systemic side effects.[6]
Q4: What are the reported effective doses of this compound in preclinical models?
Effective doses of this compound vary depending on the administration route and the animal model.
-
Intracerebroventricular (i.c.v.) in rats: Doses of 25, 50, and 100 μg have been shown to be effective in inflammatory and neuropathic pain models.[2][10]
-
Intrathecal (i.t.) in rats: Doses of 4, 20, and 40 μg have demonstrated antinociceptive effects in acute pain models without affecting motor function.[14] However, a higher dose of 60 µg resulted in severe respiratory depression and motor impairment.[4]
-
Subcutaneous (s.c.) infusion in rats: A 14-day chronic dosing study using osmotic pumps at doses of 0.2, 2, 20, and 200 µg/kg/day showed reductions in thermal hyperalgesia and mechanical allodynia without adverse effects.[4]
Q5: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor of GlyT2.[1][6][7] This property is considered advantageous as it may minimize the risk of motor and respiratory side effects associated with a long target residence time.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of or inconsistent efficacy in CNS models after systemic (e.g., i.v.) administration. | Poor blood-brain barrier penetration of this compound. | Consider direct CNS administration routes such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection to bypass the BBB. If systemic administration is necessary, ensure the dose is sufficient, but be mindful of potential peripheral side effects. |
| Observed respiratory depression or motor impairment. | Off-target inhibition of GlyT1 at high local concentrations. | Reduce the dose of this compound. The therapeutic window for this compound can be narrow, and these side effects are more likely at higher doses.[4] For i.t. administration in rats, doses above 40 µg have been associated with these effects.[4][14] |
| Inconsistent results between experiments. | Issues with the stability of the this compound formulation. The free form and hydrochloride salt are susceptible to instability. | Use the more stable trifluoroacetic acid (TFA) salt form of this compound, which has equivalent biological activity.[2] Prepare fresh solutions for each experiment and store them appropriately. |
| Improper injection technique for i.c.v. or i.t. administration. | Ensure proper training and validation of the injection technique. For i.c.v. injections, confirm cannula placement. For i.t. injections, ensure the catheter is correctly placed in the subarachnoid space. | |
| Unexpected pharmacological effects. | This compound has some affinity for GlyT1, which is more widely expressed in the brain than GlyT2. | Be aware of the dual inhibitory activity of this compound. At higher concentrations, effects may be mediated by GlyT1 inhibition. Consider using a more selective GlyT2 inhibitor or a GlyT1 inhibitor as a control to dissect the pharmacology. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | Cell Line | IC50 | Reference(s) |
| GlyT2 | Human | HEK293 | 12 nM | [6] |
| GlyT2 | Mouse | HEK293 | 100 nM | [4] |
| GlyT2 | Human | COS7 | 31 ± 2.7 nM | [1][7] |
| GlyT2 | Human | Porcine Aorta Epithelial | 25.9 nM | [16] |
| GlyT1 | Human | HEK293 | 4 µM | [4][6] |
| GlyT1 | Human | COS7 | low µM range | [1][7] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference(s) |
| CNS Permeability | Mouse | Poor | [4] |
| Free Brain/Plasma Ratio | Mouse | < 0.05 | [6] |
| Blood-Brain Barrier Crossing | - | ~5% | [1][7] |
| Inhibition Type | - | Reversible | [1][6][7] |
Experimental Protocols
1. Intracerebroventricular (i.c.v.) Injection in Mice (Free-Hand Method)
This protocol is adapted from established methods for direct CNS delivery.[8][9]
-
Materials:
-
This compound (TFA salt recommended for stability)
-
Sterile isotonic saline or artificial cerebrospinal fluid (aCSF) as vehicle
-
5 µL glass syringe with a 27 G needle (10 mm long, 45° bevel)
-
Silastic tubing
-
Isoflurane anesthesia system
-
Analgesic (e.g., buprenorphine)
-
Iodine solution and alcohol swabs
-
Sterile gauze
-
-
Procedure:
-
Preparation:
-
Prepare the injection solution of this compound in the chosen vehicle.
-
Anesthetize the mouse with isoflurane. Confirm proper anesthetic depth by absence of a toe-pinch reflex.
-
Administer a subcutaneous analgesic.
-
Shave the head and sterilize the injection site with iodine and alcohol swabs.
-
-
Injection:
-
Position the anesthetized mouse on a work surface.
-
Firmly hold the head with the non-dominant hand.
-
Identify the injection site (approximately 1 mm lateral and 0.5 mm caudal to bregma).
-
Insert the needle perpendicular to the skull to a depth of 3.5 mm.
-
Slowly inject the desired volume (typically 1-3 µL) over 1 minute.
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle.
-
-
Recovery:
-
Clean any blood from the injection site.
-
Place the mouse in a warm cage for recovery.
-
Monitor the animal until it is fully awake and mobile.
-
-
2. Intrathecal (i.t.) Catheter Implantation and Injection in Rats
This protocol is based on standard methods for spinal drug delivery.[14][15]
-
Materials:
-
This compound (TFA salt recommended)
-
Sterile vehicle (e.g., saline)
-
Polyurethane catheter
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Sutures or staples
-
-
Procedure:
-
Catheter Implantation (performed several days before injection):
-
Anesthetize the rat.
-
Make an incision over the cisterna magna.
-
Carefully insert a polyurethane catheter into the subarachnoid space and advance it caudally to the desired spinal level (e.g., lumbar enlargement).
-
Exteriorize the other end of the catheter (e.g., subcutaneously to the back of the neck) and seal it.
-
Close the incision with sutures or staples.
-
Allow the animal to recover for several days.
-
-
Intrathecal Injection:
-
Briefly anesthetize the rat.
-
Expose the exteriorized end of the catheter.
-
Inject the prepared this compound solution (typically in a volume of 5-10 µL), followed by a small volume of vehicle to flush the catheter.
-
Reseal the catheter.
-
Monitor the animal during recovery.
-
-
Visualizations
Caption: Signaling pathway of glycinergic neurotransmission and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo CNS studies with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycine transporters GlyT1 and GlyT2 are differentially modulated by glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]
- 9. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 10. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 13. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 14. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. biorxiv.org [biorxiv.org]
Impact of ALX-1393 reversibility on experimental outcomes
Welcome to the technical support center for ALX-1393. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of its reversibility on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and reversible inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] Its mechanism of action is to block the reuptake of glycine from the synaptic cleft into presynaptic neurons. This leads to an increased concentration of glycine in the synapse, which in turn enhances the activity of postsynaptic glycine receptors (GlyRs), leading to increased inhibitory neurotransmission.[4]
Q2: What is the significance of this compound's reversibility?
A2: The reversibility of this compound is a key feature that distinguishes it from irreversible inhibitors like ORG25543.[1][2] This property means that the inhibition of GlyT2 can be ceased by removing the compound, for instance, through washout procedures in in-vitro experiments.[1][2] Clinically, this fast dissociation kinetics may contribute to a better safety profile by minimizing the risk of motor and respiratory side effects that can be associated with prolonged and extensive GlyT1 inhibition.[1][2]
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for GlyT2, it can inhibit the glycine transporter 1 (GlyT1) at higher concentrations.[1][2][5] This off-target inhibition is thought to contribute to some of the adverse effects observed at high doses, such as respiratory depression and motor impairment.[4][6][7]
Q4: What is the bioavailability of this compound?
A4: this compound has poor penetration of the blood-brain barrier.[1][2][5] This is a critical consideration for in vivo experimental design, often necessitating direct administration to the central nervous system (e.g., intrathecal injection) to achieve desired effects in the spinal cord and brain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect in my in vivo experiment. | Inadequate CNS Exposure: Due to its poor blood-brain barrier penetration, peripheral administration may not achieve sufficient concentrations in the central nervous system. | Consider direct CNS administration routes such as intrathecal or intracerebroventricular injection.[3][7][8] |
| Dose is too low: The effective dose can vary depending on the animal model and the specific endpoint being measured. | Refer to the literature for dose-ranging studies in similar models. For instance, in rat acute pain models, intrathecal doses of 4-40 µg have shown efficacy.[8] | |
| Observing unexpected side effects (e.g., respiratory depression, motor deficits). | Off-target GlyT1 Inhibition: These effects are often associated with the inhibition of GlyT1 at higher concentrations of this compound.[4][6][7] | Use the lowest effective dose possible to maximize selectivity for GlyT2. Perform dose-response studies to identify a therapeutic window with minimal side effects. |
| Inconsistent results in in-vitro washout experiments. | Incomplete Washout: Residual this compound may still be present, leading to continued partial inhibition. | Increase the number and duration of washes. The reversibility of this compound means its effects should diminish with thorough washing.[1][2] |
| How can I confirm that the observed effects are due to GlyT2 inhibition? | Lack of Specificity Control: Without a proper control, it's difficult to attribute the effects solely to this compound's action on GlyT2. | Co-administer a glycine receptor antagonist like strychnine. If the effects of this compound are reversed by strychnine, it strongly supports that the mechanism is via enhancement of glycinergic signaling.[9] |
Data Presentation
Table 1: this compound Inhibitory Potency
| Target | IC₅₀ | Cell Line |
| GlyT2 | ~25-31 nM | HEK293, COS7 |
| GlyT1 | ~4 µM | HEK293 |
Data compiled from multiple sources.[1][2][5]
Table 2: this compound In Vivo Administration and Effects (Rat Acute Pain Model)
| Administration Route | Dose Range | Time to Max Effect | Duration of Significant Effect | Observed Effects |
| Intrathecal | 4 - 40 µg | ~15 minutes | ~60 minutes | Antinociceptive effects on thermal and mechanical stimuli. |
Data from a study in male Sprague-Dawley rats.[8]
Experimental Protocols
Key Experiment: Assessment of Antinociceptive Effects in a Rat Acute Pain Model
Objective: To evaluate the dose-dependent antinociceptive effects of intrathecally administered this compound.
Materials:
-
Male Sprague-Dawley rats with implanted intrathecal catheters.
-
This compound (consider the stable trifluoroacetic acid salt form).[3]
-
Vehicle (e.g., saline or as specified by the manufacturer).
-
Strychnine hydrochloride (for mechanism confirmation).
-
Nociceptive testing apparatus (e.g., tail flick, hot plate, von Frey filaments).
Methodology:
-
Animal Preparation: Acclimate rats with intrathecal catheters to the testing environment.
-
Baseline Measurement: Before drug administration, measure baseline nociceptive responses using the chosen apparatus (e.g., tail flick latency, paw withdrawal threshold).
-
Drug Administration:
-
Divide animals into groups to receive different doses of this compound (e.g., 4, 20, 40 µg) or vehicle.
-
Administer the assigned treatment intrathecally.
-
-
Post-treatment Measurement:
-
Measure nociceptive responses at set time points after administration (e.g., 15, 30, 60, 90, 120 minutes). The maximal effect is expected around 15 minutes, with the effect lasting for about 60 minutes.[8]
-
-
(Optional) Mechanism Confirmation:
-
In a separate group of animals, administer an effective dose of this compound.
-
Immediately following, administer strychnine.
-
Measure nociceptive responses to determine if the effects of this compound are reversed.
-
-
Data Analysis: Compare the post-treatment responses to baseline and between treatment groups to determine the antinociceptive effect of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Logical workflow for determining inhibitor reversibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ALX-1393's Selectivity for the Glycine Transporter 2 (GlyT2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GlyT2 selectivity of ALX-1393 against another well-characterized GlyT2 inhibitor, Org-25543. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to aid in the evaluation of this compound for research and development purposes.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of a compound for its intended target over other related targets is a critical parameter in drug development, as it can significantly impact the therapeutic window and side-effect profile. The table below summarizes the inhibitory potency (IC50 values) of this compound and Org-25543 against the glycine transporters GlyT1 and GlyT2. Lower IC50 values indicate higher potency.
| Compound | GlyT1 IC50 | GlyT2 IC50 | Selectivity (GlyT1 IC50 / GlyT2 IC50) |
| This compound | ~4 µM[1] | ~12-31 nM[1][2][3][4] | ~129-333 fold |
| Org-25543 | >100 µM[5] | ~16-17.7 nM[2][5][6][7] | >5600 fold |
Summary of Findings: this compound is a potent inhibitor of GlyT2 with an IC50 in the low nanomolar range.[1][2][3][4] It exhibits a high degree of selectivity for GlyT2 over GlyT1, with a selectivity ratio of approximately 129 to 333-fold.[1] For comparison, Org-25543 is also a highly potent GlyT2 inhibitor with a similar nanomolar IC50 value.[2][5][6][7] However, Org-25543 demonstrates even greater selectivity, with no significant inhibition of GlyT1 at concentrations up to 100 µM.[5] While this compound is highly selective, its cross-reactivity with GlyT1 at higher concentrations is a factor to consider in experimental design and potential therapeutic applications.[3]
Experimental Protocols: Glycine Transporter Inhibition Assay
The determination of GlyT1 and GlyT2 inhibition by this compound and other compounds is typically achieved through a radiolabeled substrate uptake assay. The following is a detailed methodology based on commonly cited experimental procedures.
Objective: To measure the in vitro potency of test compounds in inhibiting glycine uptake mediated by GlyT1 and GlyT2.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express human GlyT1 or GlyT2.
-
Radiolabeled Substrate: [³H]glycine.
-
Buffers: Phosphate-Buffered Saline (PBS) or HEPES-buffered saline.
-
Test Compounds: this compound, Org-25543, and other reference compounds.
-
Scintillation Cocktail and Counter.
-
Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture and Plating:
-
Culture the GlyT1 and GlyT2 expressing cell lines under standard conditions.
-
Plate the cells into multi-well plates at a suitable density and allow them to adhere and form a confluent monolayer overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds (e.g., this compound, Org-25543) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for testing.
-
-
Glycine Uptake Assay:
-
Wash the cell monolayers with buffer to remove culture medium.
-
Pre-incubate the cells with the various concentrations of the test compounds or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the glycine uptake by adding a solution containing a fixed concentration of [³H]glycine (e.g., 50 nM) to each well.
-
Allow the uptake to proceed for a specific duration (e.g., 10-15 minutes) at 37°C.
-
To determine non-specific uptake, a set of wells should be treated with a high concentration of a known inhibitor (e.g., 10 mM non-labeled glycine) or the test compound at a saturating concentration.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells in each well using a suitable lysis buffer or scintillation fluid.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (background) from all other measurements to obtain the specific uptake.
-
Normalize the data to the vehicle control (representing 100% transporter activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each transporter.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for determining GlyT inhibitor potency.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Org 25543 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 6. GlyT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
ALX-1393 in Pain Modulation: A Comparative Analysis Across Different Pain Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2), across a range of preclinical pain assays. By augmenting glycinergic neurotransmission in the spinal cord, this compound presents a promising non-opioid analgesic strategy. This document summarizes its performance, compares it with other relevant compounds, and provides detailed experimental methodologies to support further research and development.
Mechanism of Action: Enhancing Inhibitory Neurotransmission
This compound's primary mechanism of action involves the inhibition of GlyT2, a protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons in the spinal cord and brainstem.[1] Glycine is a major inhibitory neurotransmitter in the central nervous system. By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing the activation of postsynaptic glycine receptors.[1][2] This heightened inhibitory signaling dampens the transmission of nociceptive signals, leading to analgesia.[2][3]
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scholarworks.utep.edu [scholarworks.utep.edu]
- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ALX-1393's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ALX-1393 with alternative glycine transporter inhibitors, supported by experimental data. The focus is on the cross-validation of its mechanism of action as a selective inhibitor of the glycine transporter 2 (GlyT2), a key target in the modulation of inhibitory neurotransmission.
Executive Summary
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2) that has demonstrated potential as an analgesic agent in preclinical models of pain.[1][2] Its primary mechanism of action involves blocking the reuptake of glycine in the synaptic cleft, thereby increasing extracellular glycine concentrations and enhancing inhibitory glycinergic neurotransmission.[2][3] This guide compares the in vitro potency and selectivity of this compound with other notable glycine transporter inhibitors, details the experimental protocols used for their characterization, and visually represents the underlying signaling pathways and experimental workflows.
Comparative Performance of Glycine Transporter Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other key glycine transporter inhibitors against GlyT1 and GlyT2. This data is crucial for understanding the selectivity profile of each compound.
| Compound | Target | IC50 | Selectivity | Reversibility | Reference |
| This compound | GlyT2 | 31 ± 2.7 nM | ~100-fold vs. GlyT1 | Reversible | [4][5] |
| GlyT1 | 4 µM | [6] | |||
| ORG25543 | GlyT2 | 16 nM | Highly Selective vs. GlyT1 | Irreversible | [7][8] |
| Sarcosine | GlyT1 | Varies | Competitive Inhibitor | Reversible | [7] |
| Bitopertin | GlyT1 | 25 nM | Selective for GlyT1 | Noncompetitive | [7] |
| ALX-5407 | GlyT1 | 3 nM | Selective for GlyT1 | [7] |
Mechanism of Action of this compound
This compound selectively binds to and inhibits GlyT2, a protein primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[2] Under normal physiological conditions, GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, which terminates the inhibitory signal. By blocking this transporter, this compound leads to an accumulation of glycine in the synapse, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs). This enhanced inhibitory signaling helps to dampen neuronal excitability, a mechanism that is particularly relevant in the context of pain transmission.[2]
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol outlines the methodology for determining the potency and selectivity of glycine transporter inhibitors using a cell-based assay.
Objective: To measure the inhibition of [³H]glycine uptake by compounds like this compound in cells expressing either GlyT1 or GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]glycine (radiolabeled glycine).
-
Test compounds (e.g., this compound, ORG25543) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the GlyT1- or GlyT2-expressing cells into 96-well plates and grow to confluence.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to initiate the uptake.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiological Recording in Spinal Cord Slices
This protocol describes the methodology for assessing the effect of glycine transporter inhibitors on synaptic transmission in the spinal cord.
Objective: To measure the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in spinal cord neurons.
Materials:
-
Rodent (e.g., rat or mouse) pups.
-
Vibratome or tissue slicer.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
Recording chamber for electrophysiology.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes for whole-cell recording.
-
Intracellular solution for patch pipettes.
-
Test compounds (e.g., this compound).
Procedure:
-
Slice Preparation: Anesthetize the animal and dissect the spinal cord in ice-cold, oxygenated aCSF. Prepare transverse slices (e.g., 300-400 µm thick) using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from neurons in the dorsal horn of the spinal cord.
-
Baseline Recording: Record baseline spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs).
-
Compound Application: Bath-apply this compound at a known concentration and continue recording the IPSCs.
-
Data Acquisition: Record changes in the amplitude, frequency, and decay kinetics of the IPSCs in the presence of the compound.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the compound's effects.
-
Data Analysis: Analyze the recorded currents to quantify the effect of this compound on glycinergic neurotransmission. An increase in the frequency or decay time of IPSCs would indicate an enhancement of inhibitory signaling.[9]
Conclusion
The data presented in this guide provide a clear cross-validation of this compound's mechanism of action as a potent and selective, reversible inhibitor of GlyT2. Its performance, when compared to other glycine transporter inhibitors, highlights its potential as a valuable research tool and a lead compound for the development of novel analgesics. The detailed experimental protocols and visual diagrams offer a practical resource for researchers aiming to investigate the role of glycinergic neurotransmission in various physiological and pathological contexts. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Org 25543 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 9. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Analgesic Efficacy: A Comparative Guide to ALX-1393 and Alternatives
For researchers and drug development professionals, this guide provides a comprehensive comparison of the analgesic properties of the selective glycine transporter 2 (GlyT2) inhibitor, ALX-1393, against another key GlyT2 inhibitor, ORG25543. This document synthesizes findings from pivotal published studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanism and workflows to aid in the replication and extension of these findings.
Executive Summary
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2) that has demonstrated antinociceptive effects in various animal models of acute and chronic pain.[1][2][3] Its mechanism of action involves blocking the reuptake of glycine in the synaptic cleft of inhibitory neurons in the spinal cord and brain, thereby enhancing glycinergic neurotransmission and dampening pain signals.[4][5] This guide compares the analgesic efficacy and key pharmacological properties of this compound with another well-characterized GlyT2 inhibitor, ORG25543, providing researchers with the necessary data and methodologies to critically evaluate and potentially replicate these important findings.
Comparative Analysis of Analgesic Properties
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and its comparator, ORG25543, based on data from key publications.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT1 | Reversibility | Key References |
| This compound | GlyT2 | ~25 - 100 | ~30-fold | Reversible | [1][4] |
| ORG25543 | GlyT2 | ~12 - 20 | >100-fold | Irreversible | [1][6] |
In Vivo Analgesic Efficacy in Rodent Models
| Compound | Pain Model | Animal Model | Route of Admin. | Effective Dose Range | Key Findings | Key References |
| This compound | Formalin Test (Inflammatory Pain) | Rat | Intrathecal (i.t.) | 20 - 40 µg | Dose-dependent reduction in both early and late phase flinching behavior. No effect on motor function. | [1][3] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia. | [2] | |
| ORG25543 | Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mouse | Intravenous (i.v.) | 0.01 - 0.16 mg/kg | Dose-dependent reduction of mechanical allodynia. | [1] |
| Diabetic Neuropathy | Mouse | Intravenous (i.v.) | 0.1 mg/kg | Attenuation of mechanical allodynia. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
Animals
-
Species: Male Sprague-Dawley rats or male C57BL/6 mice were commonly used.[2][3]
-
Weight: Rats typically weighed between 200-300g, and mice between 20-30g.
-
Housing: Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Formalin Test (Rat)
-
Acclimatization: Rats are placed in a clear observation chamber for at least 30 minutes to acclimate.[7][8]
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[9][10]
-
Observation: Immediately after injection, the animal is returned to the observation chamber. The cumulative time spent flinching and licking the injected paw is recorded in 5-minute intervals for up to 60 minutes.[11]
-
Phases of Response: The early phase (Phase 1) is typically the first 0-10 minutes, and the late phase (Phase 2) is from 10 to 60 minutes post-injection.[7][8]
-
Drug Administration: this compound or vehicle is administered intrathecally prior to the formalin injection.
Chronic Constriction Injury (CCI) Model (Rat)
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.[12][13] The ligatures should be tightened to the point where they just evoke a brief twitch in the respective hind limb.[13]
-
Post-operative Care: The incision is closed, and the animal is allowed to recover. Behavioral testing is typically performed 7-14 days after surgery.[12]
Von Frey Test for Mechanical Allodynia
-
Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[14][15]
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.[14][16]
-
Withdrawal Threshold: The 50% paw withdrawal threshold is determined using the up-down method.[14] A positive response is a sharp withdrawal of the paw.
Cold Plate Test for Cold Allodynia
-
Apparatus: A metal plate is maintained at a constant cold temperature (e.g., 4°C).[17][18]
-
Procedure: The animal is placed on the cold plate, and the latency to the first sign of nocifensive behavior (e.g., paw lifting, licking, or jumping) is recorded.[19][20] A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[19]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. criver.com [criver.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Orofacial Pain Behaviors in Animal Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pain behavior: Von Frey and hot plate tests [bio-protocol.org]
- 17. The cold plate as a test of nociceptive behaviors: description and application to the study of chronic neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdbneuro.com [mdbneuro.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of ALX-1393
This document provides crucial safety and logistical information for the proper disposal of ALX-1393, a selective glycine transporter 2 (GlyT2) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices. This guide is intended for researchers, scientists, and drug development professionals.
I. This compound Chemical and Safety Data
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C23H22FNO4 | [3] |
| Molecular Weight | 395.43 g/mol | [3][4] |
| GlyT2 IC50 | 31 ± 2.7 nM (in COS7 cells) | [5][6][7] |
| GlyT1 IC50 | Low µM range | [5][6][7] |
| Brain/Plasma Ratio | < 0.05 | [8] |
II. Proper Disposal Procedures for this compound
As this compound is not classified as a hazardous chemical, standard procedures for the disposal of non-hazardous laboratory waste should be followed. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Step-by-Step Disposal Guidance:
-
Unused or Surplus this compound (Solid):
-
If the original container is unopened and uncontaminated, consider offering it to another research group that may have a use for it.
-
For disposal, ensure the container is clearly labeled.
-
Dispose of the solid waste in a designated container for non-hazardous chemical waste, following your institution's protocols. Do not dispose of solid chemical waste in regular laboratory trash cans that will be handled by custodial staff[3].
-
-
This compound Solutions (Aqueous):
-
For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office about the possibility of drain disposal. Some institutions permit the disposal of non-hazardous, water-soluble substances down the sanitary sewer with copious amounts of water[5].
-
If drain disposal is not permitted, or if the solution contains other hazardous materials, it must be collected as chemical waste.
-
Collect the waste solution in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name and concentration.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be considered chemically contaminated waste.
-
Place these items in a designated container for chemically contaminated solid waste.
-
Empty containers of this compound should be thoroughly rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. After rinsing, deface or remove the label before disposing of the empty container in the regular trash or glass recycling, as per your institution's guidelines[2][9].
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and any contaminated debris into a sealed container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as non-hazardous chemical waste.
-
Clean the spill area with soap and water.
-
III. Experimental Protocol: Glycine Transport Assay
The following is a representative protocol for a glycine transport assay using this compound to determine its inhibitory activity on the glycine transporter 2 (GlyT2).
Objective: To measure the IC50 of this compound for the inhibition of GlyT2-mediated glycine uptake in a cell-based assay.
Materials:
-
COS7 cells transfected with a plasmid expressing human GlyT2.
-
Dulbecco's Modified Eagle Medium (DMEM) with standard supplements.
-
HEPES-buffered saline (HBS): 150 mM NaCl, 10 mM HEPES-Tris (pH 7.4), 1 mM CaCl2, 5 mM KCl, 1 mM MgSO4.
-
[3H]-glycine (specific activity ~1.6 TBq/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture COS7 cells expressing GlyT2 in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plate the cells in 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare a working solution of [3H]-glycine in HBS to a final concentration of 10 µM (including both labeled and unlabeled glycine), yielding approximately 2 µCi/mL.
-
Prepare serial dilutions of this compound in HBS from the stock solution to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM).
-
-
Transport Assay:
-
On the day of the assay, wash the cells twice with warm HBS.
-
Add the this compound dilutions to the appropriate wells. For control wells (maximum transport), add HBS with the same concentration of DMSO as the drug-treated wells. For background determination, use a high concentration of a known GlyT2 inhibitor or this compound (e.g., 0.4 µM)[10].
-
Initiate the transport reaction by adding the [3H]-glycine working solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for at least 30 minutes at room temperature.
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the glycine uptake.
-
Subtract the background counts from all other readings.
-
Plot the normalized glycine uptake as a percentage of the control (no inhibitor) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. vumc.org [vumc.org]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [3H]-Glycine transport assays [bio-protocol.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
